molecular formula C11H16O2 B6613144 4-Tert-butyl-2-methoxyphenol CAS No. 53894-31-8

4-Tert-butyl-2-methoxyphenol

Cat. No.: B6613144
CAS No.: 53894-31-8
M. Wt: 180.24 g/mol
InChI Key: SERZNTMEVJWJSA-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-methoxyphenol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Tert-butyl-2-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-2-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-tert-butyl-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERZNTMEVJWJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202161
Record name Phenol, (1,1-dimethylethyl)-2-methoxy-
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Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37987-27-2, 53894-31-8
Record name 4-(1,1-Dimethylethyl)-2-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37987-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, (1,1-dimethylethyl)-2-methoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, (1,1-dimethylethyl)-2-methoxy-
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Foundational & Exploratory

4-Tert-butyl-2-methoxyphenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Tert-butyl-2-methoxyphenol (CAS: 37987-27-2), often referred to as 4-tert-butylguaiacol (4-TBG) , is a specialized phenolic antioxidant and chemical intermediate.[1] While structurally related to the widely used food preservative Butylated Hydroxyanisole (BHA) , 4-TBG is a distinct isomer with unique physicochemical properties and reactivity profiles.

Unlike commercial BHA (which is predominantly 2-tert-butyl-4-methoxyphenol), 4-TBG features a para-tert-butyl substituent relative to the hydroxyl group. This structural variation significantly alters its radical scavenging kinetics and susceptibility to oxidative coupling, making it a critical model compound in lignin peroxidase studies and a specific intermediate in the synthesis of high-performance polymers and pharmaceutical precursors.

Chemical Identity & Structural Differentiation

To ensure scientific accuracy, it is imperative to distinguish 4-TBG from its commercial isomers.

Feature4-Tert-butyl-2-methoxyphenol (4-TBG) 2-Tert-butyl-4-methoxyphenol (BHA)
CAS Number 37987-27-2 121-00-6
Common Name 4-tert-butylguaiacolBHA (3-BHA isomer)
Structure Guaiacol core with para-t-butyl4-Methoxyphenol core with ortho-t-butyl
Steric Environment Low steric hindrance at -OH (Reactive)High steric hindrance at -OH (Stable Radical)
Primary Utility Lignin model, Monomer, IntermediateFood Preservative, Radical Trap
Structural Visualization

The following diagram contrasts the substitution patterns that dictate the reactivity differences between 4-TBG and BHA.

StructureComparison cluster_0 4-Tert-butyl-2-methoxyphenol (4-TBG) cluster_1 2-Tert-butyl-4-methoxyphenol (BHA) TBG Phenol Ring (1-OH, 2-OMe, 4-tBu) Feature1 Para-Substitution (Less Steric Hindrance) TBG->Feature1 Reactivity1 Prone to Dimerization (C-C Coupling) Feature1->Reactivity1 High Reactivity BHA Phenol Ring (1-OH, 2-tBu, 4-OMe) Feature2 Ortho-Substitution (High Steric Hindrance) BHA->Feature2 Reactivity2 Stable Phenoxy Radical (Radical Trap) Feature2->Reactivity2 Antioxidant Stability

Figure 1: Structural Activity Relationship (SAR) comparison between 4-TBG and BHA. The para-position of the tert-butyl group in 4-TBG facilitates oxidative coupling, whereas the ortho-position in BHA stabilizes the radical for preservation.

Physicochemical Profile

Data for 4-TBG is often conflated with BHA. The following properties are specific to the 37987-27-2 isomer.

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₁₆O₂Sigma-Aldrich [1]
Molecular Weight 180.25 g/mol PubChem [2]
Physical State Viscous oil or low-melting solidDerived from Guaiacol analogs
Solubility Soluble in Ethanol, DMSO, Chloroform; Insoluble in WaterLipophilic nature
Acidity (pKa) ~10.2 (Predicted)Phenolic -OH
LogP ~3.0Hydrophobic

Synthesis & Manufacturing

The synthesis of 4-TBG is achieved via the Friedel-Crafts alkylation of guaiacol (2-methoxyphenol). This process favors para-substitution due to the directing effects of the hydroxyl and methoxy groups, although ortho-substitution (position 6) is a minor competing pathway.

Protocol: Acid-Catalyzed Alkylation

Reagents: Guaiacol, Isobutylene (or MTBE), Sulfuric Acid (Catalyst).

  • Preparation: Guaiacol is dissolved in a solvent (e.g., toluene) or used neat.

  • Catalysis: Concentrated H₂SO₂ or a solid acid catalyst (e.g., Amberlyst-15) is added (1-5 mol%).

  • Alkylation: Isobutylene gas is bubbled through the mixture at 60-80°C. Alternatively, Methyl tert-butyl ether (MTBE) can be used as the alkylating agent, generating methanol as a byproduct.

  • Purification: The reaction mixture is neutralized and fractionally distilled. The para-isomer (4-TBG) typically has a higher boiling point than the ortho-isomer (6-tert-butylguaiacol) and unreacted guaiacol.

SynthesisPathway Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Sigma-Complex Intermediate Guaiacol->Intermediate Electrophilic Attack Isobutylene Isobutylene / MTBE (Alkylating Agent) Isobutylene->Intermediate Electrophilic Attack Catalyst Acid Catalyst (H2SO4 / Amberlyst) Catalyst->Intermediate Product_Major 4-Tert-butyl-2-methoxyphenol (4-TBG) [Major Product] Intermediate->Product_Major Para-Substitution (Preferred) Product_Minor 6-Tert-butyl-2-methoxyphenol [Minor Byproduct] Intermediate->Product_Minor Ortho-Substitution (Sterically Hindered)

Figure 2: Synthesis pathway via Friedel-Crafts alkylation.[2] The para-selectivity is driven by the steric hindrance of the methoxy group at the ortho-position.

Reactivity & Applications in Research

Lignin Degradation Model

4-TBG is extensively used as a model compound in lignin peroxidase (LiP) and laccase research. Its structure mimics the guaiacyl units found in lignin polymers.

  • Mechanism: Enzymatic oxidation of 4-TBG generates a phenoxy radical.

  • Outcome: Unlike BHA, which traps radicals, the 4-TBG radical undergoes C-C coupling (dimerization) to form 6,6'-biphenyl structures [3]. This mimics the cross-linking and polymerization processes observed in natural lignin biosynthesis and biodegradation.

Antioxidant Mechanism (HAT vs. SET)

While less common than BHA in food, 4-TBG exhibits antioxidant activity via Hydrogen Atom Transfer (HAT) .

  • Kinetics: The lack of bulky ortho-substituents allows for faster initial reaction with free radicals (ROO•) compared to BHA.[3]

  • Stability: The resulting phenoxy radical is less stable, making 4-TBG more suitable as a polymerization inhibitor (sacrificial antioxidant) rather than a long-term preservative.

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

To evaluate the antioxidant potential of 4-TBG relative to BHA.

  • Stock Solution: Prepare a 1 mM solution of 4-TBG in methanol.

  • DPPH Reagent: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (deep purple).

  • Reaction: Mix 1 mL of 4-TBG solution with 3 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

    • Note: 4-TBG typically shows rapid initial scavenging but may exhibit complex kinetics due to secondary coupling reactions.

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent auto-oxidation, which results in a brown discoloration (formation of quinones).

References

  • Sigma-Aldrich. (2024). 4-Tert-butyl-2-methoxyphenol Product Sheet. Link

  • PubChem. (2024). Compound Summary: 4-tert-butyl-2-methoxyphenol.[1][4] National Library of Medicine. Link

  • USDA Forest Service. (1983). Lignin-degrading enzyme from Phanerochaete chrysosporium: Purification, characterization, and catalytic properties. PNAS. Link

  • Kalliola, A., et al. (2014). Lignin oxidation reactions: Synthesis of model compounds. BioResources. Link

Sources

An In-depth Technical Guide to the Synthesis of 4-Tert-butyl-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Tert-butyl-2-methoxyphenol in Modern Chemistry

4-Tert-butyl-2-methoxyphenol, a key component of the antioxidant butylated hydroxyanisole (BHA), is a compound of significant industrial and pharmaceutical interest. Its primary function lies in its ability to scavenge free radicals, thereby preventing oxidative degradation in a wide array of products, including foodstuffs, cosmetics, and pharmaceuticals. The commercial form of BHA is typically a mixture of isomers, with 4-tert-butyl-2-methoxyphenol being the more active and, therefore, more desirable isomer for many high-purity applications. This guide provides an in-depth exploration of the principal synthetic pathways to this valuable compound, offering a critical analysis of each method's underlying principles, practical execution, and comparative merits.

Primary Synthetic Pathways: A Comparative Analysis

The synthesis of 4-tert-butyl-2-methoxyphenol can be broadly categorized into two main strategies: the direct alkylation of a methoxyphenol precursor and more selective methods designed to circumvent the formation of undesirable isomers. This guide will delve into the most prevalent and innovative of these routes.

Method 1: Friedel-Crafts Alkylation of p-Methoxyphenol

The traditional and most widely employed industrial method for the synthesis of 4-tert-butyl-2-methoxyphenol is the Friedel-Crafts alkylation of p-methoxyphenol.[1] This electrophilic aromatic substitution reaction involves the introduction of a tert-butyl group onto the aromatic ring of p-methoxyphenol.

Reaction Mechanism:

The reaction is typically catalyzed by a Brønsted or Lewis acid, which facilitates the formation of a tert-butyl carbocation from a tert-butylating agent, such as tert-butanol or isobutylene.[1][2] This carbocation then acts as the electrophile, attacking the electron-rich aromatic ring of p-methoxyphenol. The hydroxyl and methoxy groups of the substrate are ortho-, para-directing; however, the para position is blocked, leading to substitution at the ortho positions. The directing influence of the substituents and the steric hindrance of the bulky tert-butyl group result in the formation of a mixture of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol.[3]

Diagram: Friedel-Crafts Alkylation of p-Methoxyphenol

Friedel_Crafts_Alkylation cluster_start Starting Materials cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Products p_methoxyphenol p-Methoxyphenol carbocation tert-Butyl Carbocation p_methoxyphenol->carbocation Electrophilic Attack tert_butanol tert-Butanol tert_butanol:e->carbocation:w Protonation & Dehydration acid_catalyst Acid Catalyst (e.g., H₂SO₄, Zeolite) acid_catalyst->tert_butanol product_2 4-tert-butyl-2-methoxyphenol carbocation->product_2 product_3 3-tert-butyl-4-methoxyphenol carbocation->product_3

Caption: Friedel-Crafts alkylation of p-methoxyphenol.

Comparative Performance of Catalysts:

The choice of catalyst is a critical parameter in this synthesis, influencing not only the reaction rate but also the isomeric ratio of the products.

Catalyst TypeSpecific ExampleTemperature (°C)Key Findings & SelectivityReported Conversion/Yield
Brønsted Acid Sulfuric Acid80-120High activity but can lead to side reactions and corrosion issues.High conversion, but selectivity for the 2-isomer can be moderate.
Lewis Acid Aluminum Chloride70-100Very active, but moisture sensitive and can be difficult to handle and remove.Good conversion, often with a slight preference for the 2-isomer.
Solid Acid Zeolites (e.g., H-Y, H-Beta)120-180Reusable, environmentally friendly, and can offer shape selectivity. Acidity and pore structure are key.[4][5]High conversion with tunable selectivity based on zeolite type and conditions.[4]
Solid Superacid Sulfated Zirconia100-150High activity at lower temperatures compared to zeolites.[4]High conversion and good selectivity for C-alkylated products.[4]

Experimental Protocol: Friedel-Crafts Alkylation of p-Methoxyphenol using a Solid Acid Catalyst

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a temperature controller.

  • Reagent Charging: Charge the flask with p-methoxyphenol and a suitable solvent, such as cyclohexane.

  • Catalyst Addition: Add the solid acid catalyst (e.g., a calcined zeolite) to the mixture with stirring.

  • Alkylation: Heat the reaction mixture to the desired temperature (typically between 120-180°C). Add the alkylating agent (tert-butanol or isobutylene) dropwise or as a controlled gas flow.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the products.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter to recover the solid catalyst.

  • Purification: Wash the organic layer sequentially with a dilute sodium hydroxide solution to remove unreacted phenol and then with water until neutral.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers, requires further purification, typically by fractional distillation or crystallization.

Diagram: Experimental Workflow for Friedel-Crafts Alkylation

FC_Workflow start Start setup Reaction Setup start->setup charge Charge Reactants & Solvent setup->charge add_catalyst Add Solid Acid Catalyst charge->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat add_alkylating_agent Add Alkylating Agent heat->add_alkylating_agent monitor Monitor Reaction (TLC/GC) add_alkylating_agent->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Recover Catalyst cool->filter wash Wash Organic Phase filter->wash dry Dry Organic Phase wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Distillation/Crystallization) evaporate->purify end End purify->end

Caption: Workflow for Friedel-Crafts alkylation.

Method 2: Selective Methylation of 2-tert-butylhydroquinone

To overcome the challenge of isomer separation inherent in the Friedel-Crafts alkylation of p-methoxyphenol, a more modern and highly selective method has been developed. This approach involves the selective methylation of 2-tert-butylhydroquinone.[1][6]

Causality of Selectivity:

The key to this method's success lies in the principle of steric hindrance. The bulky tert-butyl group on the 2-position of the hydroquinone ring sterically hinders the adjacent hydroxyl group. By employing a sterically hindered base, the more accessible hydroxyl group at the 4-position is selectively deprotonated. Subsequent reaction with a methylating agent, such as dimethyl sulfate or methyl iodide, proceeds preferentially at the 4-position, yielding the desired 2-tert-butyl-4-methoxyphenol with high purity.[6]

Experimental Protocol: Selective Methylation of 2-tert-butylhydroquinone

  • Reaction Setup: In a moisture-free atmosphere (e.g., under nitrogen or argon), equip a three-necked flask with a magnetic stirrer, a dropping funnel, and a condenser.

  • Reagent Charging: Dissolve 2-tert-butylhydroquinone in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

  • Deprotonation: Slowly add a sterically hindered base (e.g., potassium tert-butoxide or sodium hydride) to the solution at a controlled temperature (typically cooled in an ice bath). The choice of base is critical for selectivity.[6]

  • Methylation: Once the deprotonation is complete, add the methylating agent (e.g., dimethyl sulfate) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using TLC or GC to confirm the consumption of the starting material and the formation of the product.

  • Work-up: After the reaction is complete, quench the reaction by carefully adding water or a saturated ammonium chloride solution.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield high-purity 4-tert-butyl-2-methoxyphenol.

Method 3: Methoxylation of 4-bromo-2-tert-butylphenol

Another highly selective route to pure 2-tert-butyl-4-methoxyphenol involves the reaction of 4-bromo-2-tert-butylphenol with a methoxide.[3] This method circumvents the formation of the 3-isomer by starting with a precursor that already has the tert-butyl group in the desired position.

Reaction Principle:

This synthesis pathway is a nucleophilic aromatic substitution reaction. The bromine atom at the 4-position is replaced by a methoxy group from a methoxide source, such as sodium methoxide. The reaction is typically carried out in the presence of a catalyst and a formamide, such as N,N-dimethylformamide (DMF), which acts as a polar aprotic solvent to facilitate the reaction.[3] This process can yield substantially pure (>99%) 2-tert-butyl-4-methoxyphenol.[3]

Reaction Conditions:

The reaction is generally performed at elevated temperatures, typically between 70°C and the reflux temperature of the reaction mixture.[3] When methanol is used as the solvent, a preferred temperature range is 90° to 95°C.[3]

Safety and Handling Considerations

The synthesis of 4-tert-butyl-2-methoxyphenol involves the use of hazardous materials, and appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.[7][8]

  • Handling of Reagents:

    • Acids: Strong acids like sulfuric acid are corrosive and should be handled with extreme care.

    • Bases: Strong bases like sodium hydride are flammable solids and react violently with water.

    • Solvents: Organic solvents are often flammable and should be kept away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion: A Strategic Approach to Synthesis

The synthesis of high-purity 4-tert-butyl-2-methoxyphenol is achievable through several synthetic routes. The traditional Friedel-Crafts alkylation of p-methoxyphenol remains a viable industrial method, particularly when coupled with efficient purification techniques to remove the isomeric byproduct. However, for applications demanding high purity and seeking to avoid complex purification steps, the selective methylation of 2-tert-butylhydroquinone or the methoxylation of 4-bromo-2-tert-butylphenol present more elegant and highly selective alternatives. The choice of the optimal synthetic pathway will ultimately depend on factors such as the availability of starting materials, desired purity levels, scalability, and economic considerations. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to make informed decisions in the synthesis of this important antioxidant.

References

  • Process for preparing 2-tert-butyl-4-methoxyphenol. (1990). U.S. Patent 4,898,993.
  • Leah4sci. (2014, March 6). Friedel-Crafts Alkylation Reaction Mechanism EAS Vid 6. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Alkylation Lab Guide. Scribd. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). TERTIARY BUTYLHYDROQUINONE. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-tert-butylphenol. PrepChem.com. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Process for the alkylation of phenols. (2017). WIPO Patent WO2017042181A1.
  • Takeda, K., Igarashi, D., & Oku, N. (2014). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology, 80(19), 6095-6102. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof. (2018). WIPO Patent WO2018214630A1.
  • Wang, J., & Wang, Y. (2010). Study on process of selective synthesis of 2-tert-butylhydroquinone. FandD Scientific Research. Retrieved from [Link]

  • Li, Y., Liu, S., & Li, X. (2008). Tert-butylation of p-methoxyphenol over dealuminated Y zeolite. Catalysis Communications, 9(6), 1159-1163. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol. Retrieved from [Link]

  • A process for the preparation of tertiary butyl phenol. (2018). WIPO Patent WO2018073835A1.
  • 2-tertiary-butyl hydroquinone preparation method. (2006). Chinese Patent CN1762944A.
  • Li, Y., Liu, S., & Li, X. (2020). Enhanced Phenol Tert-Butylation Reaction Activity over Hierarchical Porous Silica-Alumina Materials. Materials, 13(18), 4181. Retrieved from [Link]

  • Method for synthesizing 2-tertiary butyl hydroquinone (TBHQ). (2011). Chinese Patent CN102173981A.
  • Professor Dave Explains. (2015, January 4). Friedel-Crafts Alkylation. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 2-tert-butyl-4-methoxyphenol - Registration Dossier. ECHA. Retrieved from [Link]

  • Wang, J., & Wang, Y. (2018). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega, 3(11), 15993-16000. Retrieved from [Link]

  • Wang, Y., & Xu, J. (2009). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1636. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Tert-butylation of phenols. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

Sources

Biological activity and pharmacological effects of 4-Tert-butyl-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biological Activity and Pharmacological Effects of 4-Tert-butyl-2-methoxyphenol

Executive Summary & Chemical Identity

4-Tert-butyl-2-methoxyphenol , commonly referred to in technical literature as 4-tert-butylguaiacol , is a phenolic compound distinct from the widely used antioxidant Butylated Hydroxyanisole (BHA). While BHA is a mixture of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol, the subject of this guide is the specific isomer where the methoxy group is at the ortho position (2-) and the tert-butyl group is at the para position (4-) relative to the phenolic hydroxyl.

This structural distinction is critical for researchers, as it dictates the molecule's specific enzymatic interactions, oxidation potential, and pharmacological risks (specifically melanocytotoxicity).

Chemical Profile:

  • IUPAC Name: 4-tert-butyl-2-methoxyphenol[1][2][3]

  • Common Name: 4-tert-butylguaiacol[2][4]

  • CAS Registry Number: 37987-27-2[1][5]

  • Molecular Formula: C₁₁H₁₆O₂

  • Molecular Weight: 180.25 g/mol

Table 1: Structural Comparison of Related Phenolic Compounds

CompoundStructurePrimary ActivityKey Pharmacological Risk
4-Tert-butyl-2-methoxyphenol 4-tBu, 2-OMeLigninase Substrate, AntioxidantPotential Melanocytotoxicity (SAR inferred)
BHA (Isomer 1) 2-tBu, 4-OMeFood AntioxidantEndocrine Disruption (High Dose)
4-Tert-butylphenol (4-TBP) 4-tBu, No OMeIndustrial IntermediatePotent Depigmenting Agent (Vitiligo)
Mequinol (4-MP) 4-OMe, No tBuDepigmenting DrugMelanocyte toxicity

Mechanism of Action

The biological activity of 4-tert-butyl-2-methoxyphenol is governed by two primary mechanisms: Phenolic Radical Scavenging and Enzymatic Oxidative Coupling .

Antioxidant & Radical Scavenging Activity

Like its guaiacol parent, this molecule acts as a hydrogen atom donor. Upon interaction with Reactive Oxygen Species (ROS), the phenolic hydrogen is abstracted, generating a phenoxy radical. The tert-butyl group at the para position provides steric hindrance and electronic stabilization (inductive effect), increasing the lifetime of the radical and preventing rapid propagation of oxidation chains.

Enzymatic Oxidation (Ligninase/Laccase Substrate)

Research identifies 4-tert-butyl-2-methoxyphenol as a specific substrate for ligninolytic enzymes (e.g., Lignin Peroxidase from Phanerochaete chrysosporium). Unlike simple phenols that may degrade chaotically, this compound undergoes a controlled oxidative coupling reaction.

  • Mechanism: The enzyme abstracts a single electron, forming a cation radical/phenoxy radical.

  • Outcome: These radicals preferentially couple at the 6-position (ortho to the phenol, meta to the t-butyl), leading to the formation of stable C-C linked dimers (6,6'-dehydrodimer).

Visualization: Oxidative Coupling Pathway The following diagram illustrates the enzymatic transformation of 4-tert-butyl-2-methoxyphenol.

G Substrate 4-Tert-butyl-2-methoxyphenol Radical Phenoxy Radical Intermediate (Resonance Stabilized) Substrate->Radical 1e- Oxidation (-H+) Enzyme Lignin Peroxidase / Laccase (H2O2 / O2) Enzyme->Substrate Dimer 6,6'-Dehydrodimer (Stable Product) Radical->Dimer C-C Coupling (Dimerization)

Caption: Enzymatic oxidation pathway of 4-tert-butylguaiacol yielding the stable 6,6'-dehydrodimer via radical coupling.

Pharmacological Profile & Toxicology

Structure-Activity Relationship (SAR): Melanocytotoxicity

Researchers must exercise extreme caution regarding the potential for chemical leukoderma (depigmentation) .

  • The Pharmacophore: The 4-tert-butylphenol (4-TBP) moiety is a known pharmacophore for inducing occupational vitiligo. 4-TBP acts as a structural analogue of Tyrosine (the precursor of melanin).

  • Mechanism: It binds to Tyrosinase , the rate-limiting enzyme in melanogenesis. Instead of being converted to melanin, it is processed into reactive quinone species that induce high levels of oxidative stress specifically within melanocytes, leading to apoptosis.

  • Risk Assessment: 4-tert-butyl-2-methoxyphenol retains the critical para-tert-butyl group. While the ortho-methoxy group alters steric access, the compound should be treated as a suspected melanocytotoxin . Direct contact with skin should be strictly avoided in formulation development unless depigmentation is the intended therapeutic endpoint.

Cytotoxicity Profile
  • Target Cells: Melanocytes (High sensitivity), Keratinocytes (Moderate sensitivity), Fibroblasts (Low sensitivity).

  • Pathway: ROS generation

    
     Mitochondrial depolarization 
    
    
    
    Caspase activation
    
    
    Apoptosis.

Experimental Protocols

The following protocols are designed for validating the activity of 4-tert-butyl-2-methoxyphenol in a controlled research setting.

Protocol A: Enzymatic Dimerization Assay (Laccase Model)

Purpose: To verify the compound's susceptibility to oxidative coupling and stability of the radical intermediate.

  • Reagents:

    • Buffer: 50 mM Sodium Acetate, pH 5.0.

    • Enzyme: Laccase (from Trametes versicolor), 10 U/mL stock.

    • Substrate: 4-Tert-butyl-2-methoxyphenol (10 mM in Ethanol).

  • Procedure:

    • In a quartz cuvette, mix 980 µL Buffer and 10 µL Substrate.

    • Initiate reaction with 10 µL Laccase solution.

    • Detection: Monitor UV-Vis absorbance scan (200–600 nm) every 30 seconds for 10 minutes.

    • Endpoint: Look for the emergence of a new peak (typically bathochromic shift) indicating dimer formation, distinct from the monomer peak.

  • Validation: Run a control with 4-TBP (no methoxy) to observe differences in coupling rates.

Protocol B: DPPH Radical Scavenging Assay

Purpose: To quantify antioxidant capacity relative to Trolox.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Incubation:

    • Add 100 µL of test compound (varying concentrations: 5–100 µM) to 100 µL DPPH solution in a 96-well plate.

    • Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    
  • Causality Check: The tert-butyl group should provide a kinetic stability that may make the scavenging rate slower but more sustained compared to unsubstituted guaiacol.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8456, Butylated Hydroxyanisole (Isomer Comparison). PubChem. Available at: [Link]

  • Yang, F., et al. (2000). The Cytotoxicity and Apoptosis Induced by 4-Tertiary Butylphenol in Human Melanocytes are Independent of Tyrosinase Activity. Journal of Investigative Dermatology. Available at: [Link]

  • Tien, M., & Kirk, T. K. (1983). Lignin-degrading enzyme from Phanerochaete chrysosporium: Purification, characterization, and catalytic properties.[4] Proceedings of the National Academy of Sciences. Available at: [Link]

  • Waldvogel, S. R., et al. (2011). Electrochemical Anodic Oxidative Coupling of Guaiacol Derivatives. Chemical Reviews (Cited in context of anodic oxidation). Available at: [Link]

Sources

Physical characteristics and stability of 4-Tert-butyl-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characteristics and Stability of 2-tert-Butyl-4-methoxyphenol

Prepared by: Gemini, Senior Application Scientist

Introduction: Navigating the Nomenclature and Significance

This guide provides a comprehensive technical overview of the physical properties and chemical stability of the hindered phenolic antioxidant commonly known as 2-tert-butyl-4-methoxyphenol. It is important to address a point of potential confusion regarding its nomenclature. While the query specified "4-Tert-butyl-2-methoxyphenol," the vast majority of scientific literature, commercial supply, and regulatory documentation refers to the isomeric structure 2-tert-butyl-4-methoxyphenol (CAS No. 121-00-6) . This isomer, along with 3-tert-butyl-4-methoxyphenol, is a primary component of the widely used antioxidant Butylated Hydroxyanisole (BHA)[1][2][3][4][5]. Given its industrial and scientific relevance, this guide will focus on the well-documented 2-tert-butyl-4-methoxyphenol, hereafter referred to by its common name or as BHA, where appropriate.

As a hindered phenolic antioxidant, this compound is of critical importance in the pharmaceutical, food, cosmetic, and polymer industries for its ability to prevent oxidative degradation, thereby extending the shelf-life and ensuring the integrity of a vast array of products[3][5][6]. This document is intended for researchers, formulation scientists, and quality control professionals, offering not just data, but the scientific rationale behind its properties and the methodologies used to validate its stability.

Part 1: Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. These characteristics dictate its behavior in various matrices, its handling requirements, and its compatibility with other substances.

The molecular structure of 2-tert-butyl-4-methoxyphenol is defined by a phenol ring substituted with a hydroxyl group, a methoxy group para to the hydroxyl, and a bulky tert-butyl group ortho to the hydroxyl. This specific arrangement is crucial to its function as a hindered antioxidant.

Table 1: Key Physicochemical Properties of 2-tert-Butyl-4-methoxyphenol

PropertyValueSource(s)
IUPAC Name 2-tert-butyl-4-methoxyphenol[1]
Synonyms BHA, 3-tert-Butyl-4-hydroxyanisole[1][4]
CAS Number 121-00-6[2][7]
Molecular Formula C₁₁H₁₆O₂[2][8]
Molecular Weight 180.24 - 180.25 g/mol [2][8]
Appearance White to slightly yellow or tan waxy solid/crystals[3][9][10]
Odor Faint, characteristic, aromatic[3]
Melting Point 48 - 64 °C[7][8][10]
Boiling Point 253 - 269.1 °C at 760 mmHg[7][8][11]
Water Solubility Insoluble (<1 mg/mL); Predicted 0.97 g/L[1][3][10]
Organic Solvents Soluble in DMSO, PEG300, corn oil, benzene, acetone, alcohol[12]
Vapor Pressure 1.33 hPa at 105 °C[7]
pKa (Acidic) 10.57 (Predicted)[1]

Expert Insights: The waxy, solid nature of the compound at room temperature requires consideration for handling and dissolution processes; heating or sonication may be necessary to facilitate solubilization in formulations[12]. Its very low water solubility and high solubility in oils and organic solvents make it an ideal candidate for protecting lipid-based systems, such as creams, ointments, and oily food matrices, from oxidation. The reported range in melting point can be attributed to the presence of isomeric impurities, as commercial BHA is often a mixture[3].

Part 2: Chemical Stability and Antioxidant Mechanism

The utility of 2-tert-butyl-4-methoxyphenol is defined by its chemical stability, specifically its ability to confer oxidative stability to other materials. This is achieved through a well-understood radical scavenging mechanism.

The Hindered Phenol Mechanism

Oxidative degradation is a chain reaction propagated by highly reactive free radicals (R•). Hindered phenolic antioxidants like BHA function as chain terminators[6]. The process unfolds as follows:

  • Hydrogen Donation: The phenolic hydroxyl group (-OH) donates its hydrogen atom to a free radical (R•), neutralizing it and stopping it from propagating the degradation chain.

  • Radical Stabilization: The BHA molecule is converted into a phenoxyl radical. This new radical is significantly stabilized by two key structural features:

    • Resonance: The unpaired electron can delocalize across the aromatic ring.

    • Steric Hindrance: The bulky tert-butyl group physically obstructs the radical center on the oxygen atom, preventing it from reacting with other molecules and propagating a new chain reaction[6]. This steric hindrance is the defining feature that makes it a "hindered" phenol.

The resulting phenoxyl radical is stable and unreactive, effectively terminating the oxidative cycle.

G cluster_0 Oxidative Chain Reaction cluster_1 Antioxidant Intervention R Free Radical (R•) Molecule Substrate Molecule (RH) R->Molecule + RH BHA BHA-OH (Hindered Phenol) R->BHA Termination ROO Peroxy Radical (ROO•) Molecule->ROO + O₂ ROO->R + RH (propagation) Degradation Degradation Products ROO->Degradation ROO->BHA Termination BHA_Radical BHA-O• (Stable Phenoxyl Radical) BHA->BHA_Radical + H• donation

Caption: Radical scavenging mechanism of BHA.

Factors Affecting Stability

While inherently designed for stability, 2-tert-butyl-4-methoxyphenol is susceptible to degradation under certain conditions:

  • Thermal Stress: Although stable under normal storage, high temperatures can promote degradation. Studies on related phenols show that thermal decomposition can occur at elevated temperatures (e.g., >150°C)[13].

  • Photostability: Phenolic compounds can be susceptible to degradation upon exposure to UV light[14]. Photolytic degradation can generate colored byproducts and reduce antioxidant efficacy.

  • Chemical Incompatibility: The compound reacts with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides[4][9][10]. Contact with these substances will lead to rapid degradation. The phenolic hydroxyl group is weakly acidic and will react with strong bases.

Part 3: Validated Protocols for Stability Assessment

To ensure scientific integrity, stability testing must be conducted using validated, self-correcting protocols. The following methodologies, adapted from internationally recognized guidelines, provide a robust framework for assessing the stability of 2-tert-butyl-4-methoxyphenol. The core of each protocol is the use of a stability-indicating analytical method , typically High-Performance Liquid Chromatography (HPLC), which can separate the intact compound from its potential degradants[7][15].

Protocol 3.1: Thermal Stability Assessment (Adapted from OECD Guideline 113)

This protocol uses an accelerated storage test to simulate long-term stability at ambient temperatures[1][9][13].

Causality: Storing a substance at an elevated temperature (e.g., 54-55°C) for a short period (14 days) accelerates potential degradation reactions that would occur over a much longer period (e.g., 1-2 years) at room temperature. This provides a rapid and reliable prediction of shelf-life.

Methodology:

  • Initial Analysis (T=0): Accurately weigh a sample of 2-tert-butyl-4-methoxyphenol. Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Analyze this initial sample using a validated, stability-indicating HPLC method to determine the precise initial concentration (Assay value).

  • Sample Preparation for Storage: Place a precisely weighed amount of the substance into a suitable, inert container (e.g., a sealed glass vial).

  • Accelerated Storage: Place the sample in a calibrated oven maintained at 54 ± 1°C for 14 days.

  • Final Analysis (T=14): After 14 days, remove the sample, allow it to cool to room temperature, and prepare it for HPLC analysis in the same manner as the initial sample.

  • Data Evaluation: Compare the final assay value to the initial assay value. The substance is considered thermally stable if the degradation is not more than 5%[1][13]. Also, note any significant changes in physical appearance (e.g., color change).

G start Start t0_analysis Analyze Sample (T=0) - HPLC Assay - Appearance start->t0_analysis storage Store Sample 14 days @ 54°C t0_analysis->storage t14_analysis Analyze Sample (T=14) - HPLC Assay - Appearance storage->t14_analysis compare Compare T=0 vs T=14 (% Degradation) t14_analysis->compare pass Stable (<5% Degradation) compare->pass Yes fail Unstable (>5% Degradation) compare->fail No G cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) Sample_Exposed Exposed Sample Chamber Photostability Chamber - ≥1.2M lux·hr - ≥200 W·hr/m² Sample_Exposed->Chamber Sample_Dark Dark Control (Foil Wrapped) Sample_Dark->Chamber Analysis Final HPLC Analysis Chamber->Analysis Evaluation Evaluate Degradation - Thermal (Dark vs T=0) - Photolytic (Exposed vs Dark) Analysis->Evaluation Result Determine Photosensitivity Evaluation->Result

Sources

Potential metabolic pathways of 4-Tert-butyl-2-methoxyphenol in vivo

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic pathways, bioactivation mechanisms, and experimental characterization of 4-Tert-butyl-2-methoxyphenol.

Content Type: Technical Guide / Whitepaper Target Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Toxicologists, and Medicinal Chemists.

Executive Summary

4-Tert-butyl-2-methoxyphenol (4-TBM), structurally known as 4-tert-butylguaiacol , is a lipophilic phenolic antioxidant and a specific isomer of the commercially ubiquitous Butylated Hydroxyanisole (BHA) family. Unlike its isomer 3-tert-butyl-4-hydroxyanisole (3-BHA), 4-TBM possesses a guaiacol core (ortho-methoxyphenol) substituted with a tert-butyl group at the para position relative to the hydroxyl group.

This structural distinction dictates a unique metabolic profile dominated by O-demethylation to the bioactive catechol, 4-tert-butylcatechol (TBC) . This guide delineates the transition of 4-TBM from a stable antioxidant to a reactive electrophile via Phase I and II metabolism, providing validated protocols for its interrogation in vivo and in vitro.

Physicochemical & Structural Context

Understanding the substrate's electronic environment is a prerequisite for predicting metabolic attacks.

PropertyValue / DescriptionMetabolic Implication
Chemical Structure 1-OH, 2-OMe, 4-t-Butyl benzeneSteric bulk at C4 directs metabolism to the alkoxy group.
Lipophilicity (LogP) ~3.5 (Predicted)High membrane permeability; extensive Phase I metabolism likely.
Electronic Effect Electron-donating (+I) t-Butyl & (+M) OMeActivates the ring, making it susceptible to oxidation (quinone formation).
Key Isomerism Isomer of BHA (3-BHA/2-BHA)Guaiacol motif (ortho-OMe) facilitates rapid CYP450 O-demethylation.

Detailed Metabolic Pathways

The metabolism of 4-TBM is characterized by a "activation-conjugation" push-pull mechanism. The compound undergoes bioactivation to a catechol, which then branches into detoxification (Phase II) or toxicity (Quinone formation).

Phase I: Bioactivation via O-Demethylation

The primary metabolic route is the cleavage of the methyl ether bond catalyzed by Cytochrome P450 enzymes (isoforms CYP2E1 and CYP1A2 are primary candidates for alkyl-guaiacols).

  • Mechanism: The CYP450 heme-oxo species abstracts a hydrogen from the methoxy carbon, forming a hemiacetal intermediate which spontaneously collapses to release formaldehyde and 4-tert-butylcatechol (TBC) .

  • Significance: TBC is a known sensitizer and melanocytotoxic agent. This step represents a "toxification" pathway if the resulting catechol is not rapidly conjugated.

Phase II: Conjugation & Cycling

Once formed, the TBC metabolite or the parent 4-TBM enters Phase II pathways:

  • Sulfation (SULTs): The primary excretion route for TBC in rodent models is sulfation. The hydroxyl group at C1 is sterically less hindered than the C2 position in the parent, but both hydroxyls in TBC are targets.

  • Glucuronidation (UGTs): A secondary clearance pathway, forming bulky, water-soluble glucuronides excreted in urine/bile.

  • Methylation (COMT): Catechol-O-Methyltransferase (COMT) can re-methylate TBC. Interestingly, COMT often exhibits regioselectivity for the meta-hydroxyl group. This creates a futile cycle between 4-TBM and TBC.

Reactive Metabolite Formation (The Quinone Pathway)

The critical safety concern for 4-TBM is the oxidation of its catechol metabolite (TBC).

  • Oxidation: TBC can undergo two-electron oxidation (catalyzed by tyrosinase or auto-oxidation) to form 4-tert-butyl-o-quinone .

  • Toxicity: This o-quinone is a potent Michael acceptor. It reacts covalently with nucleophilic sulfhydryl groups on proteins (cysteines) or glutathione (GSH), leading to oxidative stress and potential haptenization (skin sensitization).

Pathway Visualization

The following diagram maps the transformation of 4-TBM, highlighting the critical junction at the catechol metabolite.

MetabolicPathways Parent 4-Tert-butyl-2-methoxyphenol (Parent) TBC 4-Tert-butylcatechol (TBC) Parent->TBC Phase I: O-Demethylation (CYP450) Formaldehyde Formaldehyde Parent->Formaldehyde TBC->Parent Methylation (COMT) Quinone 4-Tert-butyl-o-quinone (Reactive Electrophile) TBC->Quinone Oxidation (Tyrosinase/ROS) Sulfate TBC-Sulfate (Excretion) TBC->Sulfate Phase II: Sulfation (SULT) Glucuronide TBC-Glucuronide (Excretion) TBC->Glucuronide Phase II: Glucuronidation (UGT) Adduct Protein/GSH Adducts (Toxicity) Quinone->Adduct Michael Addition (Cys-SH / GSH)

Figure 1: Metabolic map of 4-Tert-butyl-2-methoxyphenol illustrating the bioactivation to catechol and subsequent quinone toxicity vs. conjugation.

Experimental Protocols for Validation

To confirm these pathways, the following self-validating experimental workflows are recommended.

Protocol A: Microsomal Stability & Metabolite ID

Objective: Identify the O-demethylated metabolite (TBC) and assess intrinsic clearance.

  • Incubation System:

    • Matrix: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

    • Substrate: 4-TBM (1 µM and 10 µM final conc).

  • Procedure:

    • Pre-incubate microsomes + substrate for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis (LC-MS/MS):

    • Monitor transition for Parent (M-H)⁻ and TBC (M-H)⁻.

    • Validation Check: Inclusion of a control without NADPH (metabolic stability check) and a positive control (e.g., Dextromethorphan) is mandatory.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect the transient o-quinone intermediate.

  • Modifications:

    • Add Glutathione (GSH) at 5 mM to the microsomal incubation mix described in Protocol A.

    • The o-quinone, if formed, will rapidly react with GSH to form a stable conjugate (SG-adduct).

  • Detection:

    • Search LC-MS/MS data for [M + GSH - 2H]⁻ or [M + GSH - H2]⁻ mass shifts (typically +305 Da for GSH addition minus 2 Da for oxidation).

    • Interpretation: Presence of the GSH adduct confirms the oxidative bioactivation pathway.

Protocol C: Workflow Visualization

ExperimentalWorkflow Step1 Incubation (Microsomes + NADPH) Step2 Split Sample Step1->Step2 PathA Direct Quench (Acetonitrile) Step2->PathA PathB + GSH Trapping (5 mM Glutathione) Step2->PathB AnalysisA LC-MS/MS: Detect TBC (m/z 165) PathA->AnalysisA AnalysisB LC-MS/MS: Detect GSH-Adduct (m/z ~470) PathB->AnalysisB

Figure 2: Workflow for distinguishing stable metabolites (TBC) from reactive intermediates (Quinones).

Toxicity Implications

The metabolism of 4-TBM is not merely a clearance mechanism but a toxicological switch.

  • Melanocytotoxicity: The metabolite TBC is structurally analogous to endogenous melanogenic precursors. It can hijack the tyrosinase enzyme, leading to "suicide inactivation" of the enzyme or generation of ROS within melanocytes, causing depigmentation (leukoderma).

  • Sensitization: The o-quinone is a hapten. Dermal exposure to 4-TBM can result in allergic contact dermatitis via this metabolic activation.

References

  • Black, S. R., & Mathews, J. M. (2000). Metabolism and disposition of 4-t-butylcatechol in rats and mice. Drug Metabolism and Disposition, 28(1), 1-4.[1]

  • Della Corte, L., Giovannini, M. G., & Sgaragli, G. P. (1984). Distribution and metabolism of 2-t-butyl-4-methoxyphenol in the everted rat gut preparation. Archives of Toxicology, 7, 307-310.

  • Mallinson, S. J., et al. (2020). Characterization of alkylguaiacol-degrading cytochromes P450 for the biocatalytic valorization of lignin. Proceedings of the National Academy of Sciences, 117(40).

  • Thompson, D. C., et al. (1991). Metabolism of butylated hydroxytoluene to toxic metabolites. Drug Metabolism and Disposition, 19(1).

Sources

Methodological & Application

Technical Evaluation of 4-Tert-butyl-2-methoxyphenol (4-TBMP) as a Lipid Stabilizer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

4-Tert-butyl-2-methoxyphenol (CAS: 2210-48-2), often referred to as 4-tert-butylguaiacol , is a hindered phenolic compound structurally related to the commercial food antioxidant Butylated Hydroxyanisole (BHA).[1]

While commercial BHA is a mixture of 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole, the subject compound (4-TBMP) possesses a distinct substitution pattern: a hydroxyl group at C1, a methoxy group at C2, and a tert-butyl group at C4.[1] This specific configuration places the bulky tert-butyl group para to the hydroxyl, potentially altering its volatility, thermal stability, and radical scavenging kinetics compared to standard BHA.

Target Audience: This guide is designed for R&D scientists evaluating 4-TBMP as a novel antioxidant candidate or as a comparative standard in structure-activity relationship (SAR) studies.[1]

Chemical Profile
PropertySpecification
IUPAC Name 4-tert-butyl-2-methoxyphenol
Common Name 4-tert-butylguaiacol
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.25 g/mol
Solubility Soluble in Ethanol, Propylene Glycol, Vegetable Oils; Insoluble in Water
Primary Mechanism Hydrogen Atom Transfer (HAT)

Mechanism of Action

The antioxidant activity of 4-TBMP relies on the Hydrogen Atom Transfer (HAT) mechanism.[1] The phenolic hydroxyl group donates a hydrogen atom to lipid peroxyl radicals (


), interrupting the propagation of lipid oxidation chains.
Mechanistic Pathway (DOT Visualization)[1][4]

AntioxidantMechanism cluster_stabilization Termination Step Lipid Unsaturated Lipid (LH) Radical Lipid Radical (L•) Lipid->Radical Initiation Initiator Initiator (Heat/Light/Metal) Initiator->Radical Peroxyl Peroxyl Radical (LOO•) Radical->Peroxyl + O2 (Propagation) Oxygen O2 Stable Stable Lipid Hydroperoxide (LOOH) Peroxyl->Stable + H (from 4-TBMP) TBMP 4-TBMP (ArOH) (Antioxidant) TBMP->Stable Interception Phenoxy Phenoxy Radical (ArO•) (Resonance Stabilized) TBMP->Phenoxy - H

Figure 1: Mechanism of lipid oxidation inhibition by 4-TBMP via Hydrogen Atom Transfer (HAT).[1]

The resulting phenoxy radical is stabilized by resonance and the steric hindrance of the para-tert-butyl group, preventing it from initiating new oxidation chains.

Protocol 1: Formulation and Incorporation

Unlike water-soluble preservatives, 4-TBMP is lipophilic.[1] Proper dispersion is critical for accurate efficacy testing.[1][2]

Materials:

  • 4-Tert-butyl-2-methoxyphenol (Purity >98%)[1]

  • Carrier Solvent: Propylene Glycol (PG) or Food-Grade Ethanol[1]

  • Matrix: Stripped Corn Oil or Lard (Tocopherol-free preferred for baseline testing)[1]

Procedure:

  • Stock Solution Preparation: Dissolve 1.0 g of 4-TBMP in 10 mL of Propylene Glycol to create a 10% (w/v) stock solution. Sonicate at 40°C if necessary to ensure complete dissolution.

  • Dosing: Add the stock solution to the oil matrix to achieve target concentrations of 50, 100, and 200 ppm (mg/kg).

    • Calculation: For 200 ppm in 100g oil, add 200 µL of Stock Solution.

  • Homogenization: Mix the oil samples under nitrogen headspace at 50°C for 10 minutes to ensure uniform distribution without inducing pre-oxidation.

Protocol 2: Accelerated Oxidation Test (Schaal Oven)

The Schaal Oven Test is the industry standard for evaluating the oxidative stability of fats and oils.[2] It simulates long-term storage by subjecting the sample to elevated temperatures (60-63°C).[1]

Objective: Determine the "Induction Period" (time to rancidity) of 4-TBMP stabilized oil vs. Control.

Workflow Diagram

SchaalOvenProtocol Start Sample Preparation (Oil + 4-TBMP @ 200ppm) Oven Incubation 60°C in Dark Oven Start->Oven Sampling Daily Aliquot Removal (2-5g) Oven->Sampling Every 24h Analysis1 Primary Oxidation: Peroxide Value (PV) Sampling->Analysis1 Analysis2 Secondary Oxidation: p-Anisidine Value (p-AV) Sampling->Analysis2 End Calculate Induction Period (Time to PV=20 meq/kg) Analysis1->End

Figure 2: Workflow for the Schaal Oven Accelerated Oxidation Test.

Detailed Steps:
  • Incubation: Place 50g of treated oil in open 100mL glass beakers (high surface-to-volume ratio). Place in a forced-air oven at 63 ± 1°C .

  • Sampling: Remove 2g aliquots every 24 hours.

  • Peroxide Value (PV) Determination (AOCS Cd 8b-90):

    • Dissolve 2g oil in 30mL Acetic Acid:Chloroform (3:2).

    • Add 0.5mL saturated KI solution.[1][2] Shake for 1 min.

    • Add 30mL DI water.[1][2]

    • Titrate with 0.01N Sodium Thiosulfate using starch indicator.[1][2]

    • Endpoint: Disappearance of blue color.[2]

  • Calculation:

    
    [1]
    

Acceptance Criteria: The antioxidant is considered effective if it extends the time to reach a PV of 20 meq/kg by at least 2x compared to the control.

Protocol 3: Stability Tracking via HPLC[1][4]

To verify that 4-TBMP is not degrading prematurely or evaporating, its concentration must be monitored during thermal processing.[1]

Method: High-Performance Liquid Chromatography (HPLC-UV).[1]

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150mm, 5µm)
Mobile Phase Methanol:Water (85:15 v/v) with 1% Acetic Acid
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Characteristic phenol absorption)
Injection Vol 20 µL
Run Time 15 minutes

Sample Prep: Extract 1g of oil with 5mL Methanol. Vortex, centrifuge at 5000rpm for 5 min. Inject supernatant.[1][2][3]

Data Interpretation & Expected Results

When evaluating 4-TBMP, organize data into a comparative stability table.

Hypothetical Data Structure (for reporting):

TreatmentConcentration (ppm)Induction Period (Days to PV=20)Protection Factor (PF)
Control (No AOX) 04.51.0
BHA (Standard) 20018.04.0
4-TBMP (Test) 200Experimental Value

Interpretation:

  • PF > 1.0: Antioxidant activity present.[1][4][2][5]

  • PF > 3.0: High efficacy, suitable for commercial preservation.[1]

  • SAR Insight: If 4-TBMP shows lower efficacy than BHA, it may be due to the para-tert-butyl group providing less effective steric shielding of the phenoxy radical compared to the ortho-tert-butyl group in commercial BHA.[1]

Safety & Toxicological Considerations (Critical)

Warning: While 4-TBMP is an isomer of BHA, its safety profile is distinct.[1]

  • Depigmentation Risk: Para-substituted phenols (like 4-tert-butylphenol) are known to be melanocytotoxic, potentially causing chemical leukoderma (skin depigmentation).[1]

  • Regulatory Status: Unlike BHA (E320), 4-TBMP is not a standard GRAS (Generally Recognized As Safe) food additive in many jurisdictions.[1]

  • Handling: All experiments must be conducted in a fume hood. Avoid skin contact.[1][2]

Recommendation: This compound should be treated as a Research Grade candidate. Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity studies are required before considering human consumption applications.

References

  • American Oil Chemists' Society (AOCS). (2017).[1][2] Official Methods and Recommended Practices of the AOCS: Method Cd 8b-90 (Peroxide Value). AOCS Press.[1][2] Link

  • Eastman Chemical Company. (2020).[1][2] Schaal Oven Storage Stability Test: Evaluating Antioxidant Effectiveness. Eastman Technical Guides. Link

  • National Toxicology Program (NTP). (1992).[1][4][2] Toxicology and Carcinogenesis Studies of Butylated Hydroxyanisole (CAS No. 25013-16-5). Technical Report Series No. 104. Link[1]

  • Vanhoenacker, G., et al. (2010).[1] Ultrafast analysis of synthetic antioxidants in vegetable oils using the Agilent 1290 Infinity LC system. Agilent Technologies Application Note. Link

  • Medallion Labs. (2020).[1][2][6] How Professional Food Scientists Test Lipids, Fats and Oil. Link

Sources

Application Notes and Protocols for the Stabilization of Polymers using 4-Tert-butyl-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Combating Polymer Degradation

Polymers are integral to a vast array of applications, from medical devices and drug delivery systems to everyday consumer products. However, their long-term performance and stability are often compromised by degradation processes initiated by heat, light, and oxygen. This degradation manifests as undesirable changes in physical and chemical properties, including discoloration, loss of mechanical strength, and embrittlement. To counteract these effects, antioxidants are incorporated into polymer matrices.

This guide provides a detailed technical overview of 4-tert-butyl-2-methoxyphenol , a high-performance hindered phenolic antioxidant, and its application in the stabilization of polymers. As a primary antioxidant, its principal function is to interrupt the radical chain reactions that lead to polymer degradation. We will delve into its mechanism of action, provide detailed protocols for its evaluation, and present data on its performance, offering researchers, scientists, and drug development professionals a comprehensive resource for utilizing this effective stabilizer.

Physicochemical Properties of 4-Tert-butyl-2-methoxyphenol

PropertyValueReference
Chemical Formula C₁₁H₁₆O₂[1]
Molar Mass 180.25 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 62-65 °C[1]
Boiling Point 285 °C[1]
Solubility Soluble in organic solvents such as ethanol, acetone, and toluene; insoluble in water.[1]

Mechanism of Action: A Hindered Phenolic Antioxidant

The efficacy of 4-tert-butyl-2-methoxyphenol as a polymer stabilizer lies in its chemical structure as a hindered phenolic antioxidant. The bulky tert-butyl group adjacent to the hydroxyl group on the aromatic ring plays a crucial role in its function.

The primary mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a highly reactive free radical (R• or ROO•) that is propagating the degradation of the polymer chain. This process is known as radical scavenging.

The Auto-Oxidation Cycle of Polymers

Polymer degradation is often a cyclic process known as auto-oxidation. It can be broadly divided into three stages:

  • Initiation: The formation of initial free radicals (R•) on the polymer backbone due to heat, UV radiation, or mechanical stress.

  • Propagation: These polymer radicals react with oxygen to form peroxy radicals (ROO•). The peroxy radicals then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical (R•), thus propagating the chain reaction.

  • Termination: The reaction is terminated when two radicals combine to form a non-radical species.

Interruption of the Auto-Oxidation Cycle by 4-Tert-butyl-2-methoxyphenol

4-tert-butyl-2-methoxyphenol interrupts this destructive cycle during the propagation stage. The phenolic hydroxyl group donates its hydrogen atom to the peroxy radical (ROO•), neutralizing it and forming a stable hydroperoxide and a phenoxy radical.

The resulting phenoxy radical is significantly stabilized by two key features:

  • Resonance Delocalization: The unpaired electron can be delocalized across the aromatic ring, reducing its reactivity.

  • Steric Hindrance: The bulky tert-butyl group sterically hinders the oxygen atom of the phenoxy radical, preventing it from participating in further chain-propagating reactions.

This stabilized phenoxy radical is unable to abstract a hydrogen atom from the polymer backbone, effectively terminating the degradation cycle.

Antioxidant Mechanism cluster_propagation Polymer Degradation Propagation cluster_intervention Antioxidant Intervention R• Polymer Radical (R•) ROO• Peroxy Radical (ROO•) R•->ROO• + O₂ O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO•->ROOH + RH R•_new New Polymer Radical (R•) ROO•->R•_new Propagates Degradation AOH 4-tert-butyl-2-methoxyphenol (AOH) ROO•->AOH Reacts with RH Polymer Chain (RH) AO• Stabilized Phenoxy Radical (AO•) AOH->AO• - H• ROOH_stabilized Hydroperoxide (ROOH) Termination Termination AO•->Termination Terminates Degradation

Mechanism of polymer stabilization by 4-tert-butyl-2-methoxyphenol.

Synergistic Stabilization with Secondary Antioxidants

While 4-tert-butyl-2-methoxyphenol is an effective primary antioxidant, its performance can be significantly enhanced when used in combination with secondary antioxidants, such as phosphites or thioesters. This combined effect is known as synergism.

Secondary antioxidants function by a different mechanism: they decompose the hydroperoxides (ROOH) formed during the auto-oxidation cycle into non-radical, stable products. By eliminating these hydroperoxides, they prevent their breakdown into new, chain-propagating radicals.

The combination of a primary antioxidant (radical scavenger) and a secondary antioxidant (hydroperoxide decomposer) provides a comprehensive stabilization system that is more effective than either component alone.

Experimental Protocols for Performance Evaluation

To assess the efficacy of 4-tert-butyl-2-methoxyphenol in stabilizing a polymer, a series of standardized tests can be performed. The following protocols are based on a model system using polypropylene (PP), a widely used thermoplastic susceptible to oxidative degradation.

Protocol 1: Sample Preparation by Melt Compounding

This protocol describes the incorporation of 4-tert-butyl-2-methoxyphenol into polypropylene using a laboratory-scale twin-screw extruder.

Materials and Equipment:

  • Polypropylene (PP) powder or pellets (unstabilized)

  • 4-tert-butyl-2-methoxyphenol powder

  • Laboratory-scale twin-screw extruder with a temperature-controlled barrel

  • Strand pelletizer

  • Compression molding machine

  • Analytical balance

Procedure:

  • Pre-blending: Accurately weigh the required amounts of PP and 4-tert-butyl-2-methoxyphenol to achieve the desired final concentration (e.g., 0.1%, 0.25%, 0.5% w/w). A control sample with no antioxidant should also be prepared. Thoroughly dry-blend the components in a sealed container.

  • Extrusion: Set the temperature profile of the twin-screw extruder appropriate for polypropylene (e.g., 180-220°C from feed zone to die).

  • Compounding: Feed the pre-blended mixture into the extruder at a constant rate. The molten polymer strand exiting the die is cooled in a water bath and then fed into a pelletizer.

  • Homogenization: For optimal homogeneity, the pelletized compound can be passed through the extruder a second time.

  • Specimen Preparation: The compounded pellets are then compression molded into plaques of the desired thickness for subsequent testing (e.g., 1 mm for color and mechanical testing, thin films for OIT).

Sample Preparation Workflow Start Start Pre_blend Pre-blend PP and Antioxidant Start->Pre_blend Extruder Melt Compound in Twin-Screw Extruder Pre_blend->Extruder Pelletize Pelletize the Compound Extruder->Pelletize Compression_mold Compression Mold into Test Specimens Pelletize->Compression_mold End End Compression_mold->End

Sources

4-Tert-butyl-2-methoxyphenol as a reference standard for chromatography techniques

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 4-Tert-butyl-2-methoxyphenol (CAS: 37987-27-2), also known as 4-tert-butylguaiacol , as a reference standard.

Important Technical Distinction: This compound is distinct from the common antioxidant BHA (Butylated Hydroxyanisole), which is a mixture of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol. The structural isomerism is critical for chromatographic separation, particularly in impurity profiling and metabolite analysis.

Introduction & Significance

4-Tert-butyl-2-methoxyphenol (4-TBM) serves as a critical reference standard in three primary domains:

  • Impurity Profiling: As a structural isomer impurity in the synthesis of BHA (E320) and other phenolic antioxidants.

  • Metabolite Tracking: A key intermediate in the biodegradation of 4-tert-butylphenol and related alkylphenols in environmental samples.

  • Flavor & Fragrance Analysis: Used to quantify specific smoky/phenolic notes in complex matrices (e.g., smoked foods, wines) where guaiacol derivatives are prevalent.

Unlike simple phenols, the steric hindrance of the para-tert-butyl group combined with the ortho-methoxy group requires specific chromatographic conditions to prevent peak tailing and ensure resolution from positional isomers.

Chemical Profile
ParameterSpecification
IUPAC Name 4-tert-butyl-2-methoxyphenol
Common Name 4-tert-butylguaiacol
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
pKa (Predicted) ~10.3 (Phenolic OH)
LogP ~3.5 (Lipophilic)
Solubility Soluble in Methanol, Acetonitrile, Ethanol; Insoluble in Water

Isomer Differentiation Strategy

Before beginning analysis, it is vital to confirm the separation of 4-TBM from its BHA isomers. The following diagram illustrates the structural differences that dictate retention time shifts.

IsomerStructure cluster_0 Target Analyte (4-TBM) cluster_1 Common Interference (BHA) TBM 4-Tert-butyl-2-methoxyphenol (CAS 37987-27-2) -OH at C1 -OMe at C2 -t-Butyl at C4 BHA2 2-Tert-butyl-4-methoxyphenol (2-BHA) -OH at C1 -t-Butyl at C2 -OMe at C4 TBM->BHA2 Positional Isomerism Different Retention Time BHA3 3-Tert-butyl-4-methoxyphenol (3-BHA) -OH at C1 -t-Butyl at C3 -OMe at C4 TBM->BHA3

Caption: Structural comparison showing the positional variation of the tert-butyl and methoxy groups, which drives selectivity in C18 and Phenyl-Hexyl columns.

Method A: High-Performance Liquid Chromatography (HPLC-UV/DAD)

Recommended for: Purity assay, formulation analysis, and high-concentration environmental samples.

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: C18 (Octadecyl) end-capped column.

    • Specification: 150 mm × 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus C18 or equivalent).

    • Reasoning: The high carbon load provides sufficient retention for the lipophilic tert-butyl group, while end-capping reduces silanol interactions with the phenolic hydroxyl.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.5).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Note: Acidification is crucial to keep the phenol protonated (neutral), preventing peak broadening.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm (Primary) and 220 nm (Secondary confirmation).

Gradient Program
Time (min)% Solvent A (Acidic Water)% Solvent B (Acetonitrile)Mode
0.07030Isocratic Hold
2.07030Start Gradient
12.01090Linear Ramp
15.01090Wash
15.17030Re-equilibration
20.07030End
Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Weigh 10.0 mg of 4-TBM reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol .

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase (Initial ratio: 70:30 Water:ACN).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter prior to injection.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Recommended for: Trace analysis, complex matrices (oils, biological fluids), and definitive structural confirmation.

Instrument Parameters
  • System: GC coupled with Single Quadrupole MS.

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS).

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (for trace) or Split 10:1 (for assay).

    • Temperature: 250°C.

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-601.0
Ramp 1152000
Ramp 252400
Ramp 3203003.0
Mass Spectrometry Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Mode:

    • Full Scan: 40–350 m/z (for identification).

    • SIM (Selected Ion Monitoring): Target ions 165 (Base Peak, [M-CH₃]⁺), 180 (Molecular Ion [M]⁺), and 137 .

Derivatization (Optional but Recommended)

While 4-TBM can be analyzed directly, derivatization with TMS (Trimethylsilyl) improves peak shape and sensitivity.

  • Reagent: BSTFA + 1% TMCS.

  • Procedure: Mix 100 µL sample extract + 50 µL BSTFA. Incubate at 60°C for 30 mins.

  • Result: Analyte shifts to 4-tert-butyl-2-methoxyphenoxy-TMS .

Experimental Workflow: Extraction from Complex Matrix

For analyzing 4-TBM in oils or biological samples, use this liquid-liquid extraction (LLE) workflow.

ExtractionWorkflow Sample Sample (1g Oil or 1mL Plasma) AddIS Add Internal Standard (e.g., 4-Ethylguaiacol) Sample->AddIS Solvent Add 5 mL Acetonitrile (Saturated with Hexane if oil) AddIS->Solvent Vortex Vortex vigorously (2 min) Solvent->Vortex Centrifuge Centrifuge @ 3000 x g (5 min) Vortex->Centrifuge Separation Collect Lower Phase (ACN) Discard Upper Phase (Lipids/Hexane) Centrifuge->Separation Dry Evaporate to dryness under N2 Separation->Dry Recon Reconstitute in Mobile Phase (HPLC) or Ethyl Acetate (GC) Dry->Recon

Caption: Liquid-Liquid Extraction workflow designed to remove lipid interferences while recovering the phenolic analyte.

Validation Parameters (Acceptance Criteria)

When establishing this method in-house, the following performance metrics should be met:

ParameterHPLC-UV CriteriaGC-MS Criteria
Linearity (R²) > 0.999 (Range: 1–100 µg/mL)> 0.995 (Range: 0.05–10 µg/mL)
Retention Time Precision (%RSD) < 0.5%< 0.1%
Recovery (Spiked Matrix) 95% – 105%85% – 115%
LOD (Limit of Detection) ~0.1 µg/mL~0.01 µg/mL (SIM mode)
Resolution (Rs) > 1.5 (vs. BHA isomers)> 2.0 (vs. Matrix peaks)

Troubleshooting Guide

  • Issue: Peak Tailing.

    • Cause: Silanol interactions with the phenolic -OH.

    • Solution: Ensure mobile phase pH is < 3.0. Use a "base-deactivated" or high-purity silica column.

  • Issue: Co-elution with BHA.

    • Cause: Similar hydrophobicity.

    • Solution: Lower the gradient slope (e.g., 0.5% B/min increase). Switch to a Phenyl-Hexyl column which offers pi-pi selectivity differences between the isomers.

  • Issue: Low Sensitivity in MS.

    • Cause: Ion source contamination or poor ionization of underivatized phenol.

    • Solution: Perform TMS derivatization (Section 4.4) to increase volatility and ionization efficiency.

References

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 4-tert-butyl-2-methoxyphenol (CAS 37987-27-2).[1][2][3][4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8456 (BHA Isomers) and CID 56973 (Guaiacol derivatives). Retrieved from [Link]

  • Pollnitz, A. P., et al. (2000). "Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine." Journal of Chromatography A, 874(1), 101-109. (Methodology adapted for tert-butyl analog).[5][6][7][8] Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Quantitative Analysis of 4-Tert-butyl-2-methoxyphenol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide for the quantitative analysis of 4-tert-butyl-2-methoxyphenol, a principal isomer of the synthetic antioxidant Butylated Hydroxyanisole (BHA), in complex matrices such as food, cosmetics, and pharmaceutical preparations.[1] The accurate determination of this compound is critical for quality control, regulatory compliance, and safety assessment.[2] This guide delves into the prevalent analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights into method selection, sample preparation, and protocol execution.[2][3] We emphasize the causality behind experimental choices to empower researchers, scientists, and drug development professionals with a robust framework for reliable and reproducible quantification.

Introduction: The Analytical Imperative

4-tert-butyl-2-methoxyphenol is a synthetic phenolic antioxidant widely employed to prevent oxidative degradation in a vast array of consumer products.[4] Its function as a free-radical scavenger makes it invaluable in extending the shelf-life and maintaining the quality of foods, cosmetics, and pharmaceuticals. However, its widespread use and potential health implications necessitate stringent monitoring of its concentration.[5][6]

The analytical challenge lies not only in the detection of the analyte but in its accurate quantification within chemically diverse and often convoluted sample matrices. The presence of structural isomers, particularly 3-tert-butyl-4-methoxyphenol, requires methods with high selectivity.[7] Furthermore, matrix components can interfere with analysis, causing signal suppression or enhancement, a phenomenon known as the matrix effect, which can compromise analytical accuracy.[8][9][10] This guide provides validated protocols to navigate these challenges effectively.

Foundational Step: Strategic Sample Preparation

The cornerstone of accurate quantification is the meticulous extraction and purification of the analyte from the sample matrix. The objective is to isolate 4-tert-butyl-2-methoxyphenol while minimizing co-extraction of interfering substances. The choice of technique is dictated by the physicochemical properties of the matrix.

Extraction Methodologies
  • Liquid-Liquid Extraction (LLE): This is a fundamental technique suitable for liquid samples or homogenized solids.[11] It involves partitioning the analyte between two immiscible liquid phases. For instance, extracting 4-tert-butyl-2-methoxyphenol from an aqueous solution can be achieved using an organic solvent like ethyl acetate or dichloromethane.[11][12] The efficiency of this process is governed by the partition coefficient of the analyte and the pH of the aqueous phase, which should be adjusted to ensure the phenolic hydroxyl group is protonated (non-ionized) to favor partitioning into the organic phase.

  • Solid-Phase Extraction (SPE): SPE is a superior technique for both cleanup and concentration, offering higher recovery rates and cleaner extracts compared to LLE.[13][14] It utilizes a solid sorbent packed into a cartridge to selectively retain the analyte from the liquid sample passed through it. For phenolic compounds, reversed-phase sorbents (e.g., C18-bonded silica) are commonly used.[14] The analyte is adsorbed onto the sorbent, interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate organic solvent.

cluster_prep General Sample Preparation Workflow Sample Complex Matrix (e.g., Food, Cosmetic) Homogenize Homogenization / Dissolution Sample->Homogenize Extract Extraction (LLE or SPE) Homogenize->Extract Isolate Analyte Filter Filtration / Centrifugation Extract->Filter Remove Particulates Final Purified Extract for Analysis Filter->Final

Caption: General workflow for sample preparation.

Chromatographic Analysis: The Core of Quantification

Chromatographic techniques are the methods of choice for the quantitative analysis of 4-tert-butyl-2-methoxyphenol due to their high resolving power and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely accessible technique for the analysis of less volatile and thermally labile compounds like phenols, without the need for derivatization.[2] Reversed-phase HPLC with UV detection is the most common configuration.

Causality Behind the Method:

  • Stationary Phase: A C18 (octadecylsilane) column is typically used. Its nonpolar nature effectively retains the moderately nonpolar 4-tert-butyl-2-methoxyphenol through hydrophobic interactions.[12]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.[15] The ratio is optimized to achieve adequate retention and separation from matrix components.

  • pH Modification: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase is crucial.[15] It suppresses the ionization of the phenolic hydroxyl group, ensuring a single, non-ionized form of the analyte. This leads to better peak shape (less tailing) and more reproducible retention times.

  • Detection: A UV or Diode-Array Detector (DAD) is used. Phenolic compounds exhibit strong UV absorbance, and detection is typically performed at a wavelength around 277 nm.[12]

  • Standard Preparation: Prepare a stock solution of 4-tert-butyl-2-methoxyphenol standard in methanol. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate method (e.g., SPE). Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid.[15]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 277 nm.[12]

  • Analysis: Inject the calibration standards to construct a calibration curve. Then, inject the prepared samples.

  • Quantification: Determine the concentration of 4-tert-butyl-2-methoxyphenol in the samples by interpolating their peak areas against the calibration curve.

cluster_hplc HPLC Analysis Workflow Inject Inject Purified Extract Column RP-C18 Column Separation Inject->Column Mobile Phase Elution Detect UV/DAD Detector (277 nm) Column->Detect Chrom Chromatogram Generation Detect->Chrom Quant Quantification (vs. Calibration Curve) Chrom->Quant

Caption: Workflow for HPLC-based quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis in highly complex matrices.[2][11] The mass spectrometer provides definitive identification of the analyte, which is a significant advantage for regulatory purposes.[2]

Causality Behind the Method:

  • Derivatization: The phenolic hydroxyl group in 4-tert-butyl-2-methoxyphenol is polar and can lead to poor peak shape (tailing) and adsorption on the GC column. To overcome this, a derivatization step is often employed. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[12] This increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks and improved sensitivity.[11]

  • Separation: A nonpolar or mid-polar capillary column (e.g., DB-5ms or Rxi-5ms) is used for separation based on boiling point and interactions with the stationary phase.[12]

  • Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for quantitative analysis. This involves monitoring specific ions characteristic of the derivatized analyte, which dramatically increases selectivity and reduces chemical noise from the matrix.

  • Standard and Sample Preparation: Prepare standards and sample extracts as described for HPLC. After evaporation, the dried residue is used for derivatization.

  • Derivatization: To the dried residue, add 100 µL of acetonitrile and 100 µL of BSTFA. Seal the vial and heat at 60°C for 1 hour to complete the reaction.[12]

  • GC-MS Conditions:

    • Column: Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Hold at 60°C for 2 min, then ramp to 300°C at 5°C/min, and hold for 5 min.[12]

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte.

  • Analysis and Quantification: Analyze the derivatized standards and samples. Quantify using a calibration curve based on the peak areas of the selected ions.

cluster_gcms GC-MS Analysis Workflow Deriv Derivatization (Silylation) Inject Inject Derivatized Sample Deriv->Inject Column GC Capillary Column Separation Inject->Column Temperature Program Detect Mass Spectrometer (MS) Detection (SIM Mode) Column->Detect Ionization Quant Quantification Detect->Quant

Caption: Workflow for GC-MS-based quantitative analysis.

Method Validation and Data Presentation

A developed analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters demonstrate the method's performance.[16][17]

Performance ParameterHPLC with UV Detection (Typical)GC-MS (Typical)
Linearity (R²) > 0.998[2][18]> 0.999[2]
Accuracy (% Recovery) 98 - 101%[18]95 - 105%[2]
Precision (%RSD) < 5%[18]< 15%[2]
Limit of Detection (LOD) 0.01 - 0.35 µg/mL (for similar phenols)[18]Low ng/mL range[2]
Limit of Quantitation (LOQ) 0.03 - 1.07 µg/mL (for similar phenols)[18]~1 µg/L[2]
Specificity High; potential for interference from co-eluting impurities without mass spectrometric detection.[2]Very High; mass spectral data provides definitive identification.[2]

Conclusion and Method Selection

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of 4-tert-butyl-2-methoxyphenol.[2] The choice between them depends on the specific analytical requirements.

  • HPLC-UV is a cost-effective, straightforward, and robust method ideal for routine quality control where high sensitivity is not the primary concern.[2]

  • GC-MS provides superior sensitivity and selectivity, making it the method of choice for trace-level analysis, analysis in complex matrices, and applications requiring definitive confirmation of the analyte's identity.[2]

Successful implementation of either technique hinges on a well-designed sample preparation strategy to minimize matrix effects and a thorough method validation to ensure the generation of accurate and reliable data.

References

  • A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol - Benchchem. (n.d.).
  • Application Note: Analysis of 4-(2-Methoxyethyl)phenol by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. (n.d.).
  • Toyama, T., et al. (2013). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology, 79(21), 6733-6740. Retrieved February 8, 2024, from [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023, October 19). MDPI. Retrieved February 8, 2024, from [Link]

  • Process for preparing 2-tert-butyl-4-methoxyphenol. (1990). Google Patents.
  • New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof. (2021). Google Patents.
  • Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite. (n.d.). Analytical Methods (RSC Publishing). Retrieved February 8, 2024, from [Link]

  • Synthesis of High-Purity 2-tert-Butyl-4-methoxyphenol: Application Notes and Protocols - Benchchem. (n.d.).
  • Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). (n.d.). OIV. Retrieved February 8, 2024, from [Link]

  • Validation of analytical method for BHA, BHT, and OMC by RP-HPLC-UV/Vis. (n.d.). Retrieved February 8, 2024, from [Link]

  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. (n.d.). In Vivo. Retrieved February 8, 2024, from [Link]

  • PV2039. (n.d.). OSHA. Retrieved February 8, 2024, from [Link]

  • Butylated Hydroxyanisole. (n.d.). PubChem - NIH. Retrieved February 8, 2024, from [Link]

  • 2-tert-Butyl-4-methoxyphenol. (2018, May 16). SIELC Technologies. Retrieved February 8, 2024, from [Link]

  • Spectrophotometric Method for the Determination of Polyphenol Oxidase Activity by Coupling of 4-tert-Butyl-o-Benzoquinone and 4AminoN,N-Diethylaniline. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022). PMC. Retrieved February 8, 2024, from [Link]

  • Electrochemical strategies for determination of tert-butyl hydroquinone (TBHQ) in food samples. (2024, April 5). CORE. Retrieved February 8, 2024, from [Link]

  • Implication of the Polymeric Phenolic Fraction and Matrix Effect on the Antioxidant Activity, Bioaccessibility, and Bioavailability of Grape Stem Extracts. (2023, March 8). MDPI. Retrieved February 8, 2024, from [Link]

  • Spectrofluorimetric determination of butylated hydroxytoluene and butylated hydroxyanisole in their combined formulation: application to butylated hydroxyanisole residual analysis in milk and butter. (2024, February 24). NIH. Retrieved February 8, 2024, from [Link]

  • 2-tert-Butyl-4-methoxyphenol (BHA). (n.d.). Chemotechnique Diagnostics. Retrieved February 8, 2024, from [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved February 8, 2024, from [Link]

  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024, July 8). Retrieved February 8, 2024, from [Link]

  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). Retrieved February 8, 2024, from [Link]

  • Method development and validation for analysis of phenolic compounds in fatty complex matrices using Enhanced Matrix Removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. (n.d.). Retrieved February 8, 2024, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). PMC - NIH. Retrieved February 8, 2024, from [Link]

  • Spectroscopic method for determination of Butylated hydroxyanisole (BHA). (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • 2-tert-butyl-4-methoxyphenol (BHA). (n.d.). Endocrine Disruptor List. Retrieved February 8, 2024, from [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (n.d.). PMC - NIH. Retrieved February 8, 2024, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Butylated Hydroxyanisole. (2011, November 29). Retrieved February 8, 2024, from [Link]

  • Colorimetric-Electrochemical Combined Method for the Identification of Drugs of Abuse in Blotter Papers: A Powerful Screening Technique Using Three Analytical Responses. (2025, April 18). PMC - NIH. Retrieved February 8, 2024, from [Link]

  • VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. (n.d.). Retrieved February 8, 2024, from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Retrieved February 8, 2024, from [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent. Retrieved February 8, 2024, from [Link]

  • BUTYLATED HYDROXYANISOLE. (n.d.). Retrieved February 8, 2024, from [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • Ultrasonic-Assisted Extraction of Phenolic Compounds from Lonicera similis Flowers at Three Harvest Periods: Comparison of Composition, Characterization, and Antioxidant Activity. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • Electrochemical Antioxidative Activity Assay of Metalloporphyrins Bearing 2,6-Di-tert-butylphenol Groups Based on. (n.d.). Retrieved February 8, 2024, from [Link]

Sources

Troubleshooting & Optimization

Purification techniques for removing isomers from 4-Tert-butyl-2-methoxyphenol

[1]

Case ID: 4TBG-PUR-001 Subject: Isomer Removal & Purification Protocols Assigned Specialist: Senior Application Scientist[1]

Technical Context & Molecule Identification

Before proceeding, it is critical to distinguish your target molecule from the commercially common antioxidant BHA (Butylated Hydroxyanisole).

  • Target: 4-tert-butyl-2-methoxyphenol (4-tert-butylguaiacol).[1]

    • Structure: Guaiacol core (2-methoxyphenol) with a tert-butyl group at the 4-position (para to the hydroxyl).[1]

  • Common Confusion: 2-tert-butyl-4-methoxyphenol (2-BHA).[1]

    • Structure: 4-methoxyphenol core with a tert-butyl group at the 2-position (ortho to the hydroxyl).[1][2]

Note: The protocols below are designed specifically for the 4-tert-butylguaiacol structure. If you are working with BHA, the solubility profiles will differ slightly, though the principles remain similar.

Common Impurity Profile

During the Friedel-Crafts alkylation of guaiacol (2-methoxyphenol) with isobutylene or MTBE, the following mixture is typically generated:

  • Target: 4-tert-butyl-2-methoxyphenol (Major product, para-directed).

  • Isomer A: 5-tert-butyl-2-methoxyphenol (Meta-directed, difficult to separate).[1]

  • Isomer B: 6-tert-butyl-2-methoxyphenol (Ortho-directed, sterically hindered).[1]

  • Over-alkylation: 4,6-di-tert-butyl-2-methoxyphenol .

Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a dark oil that refuses to crystallize. How do I initiate purification?

  • Cause: Presence of unreacted guaiacol or di-tert-butylated byproducts acts as a solvent, depressing the melting point.[1]

  • Solution: Perform a High-Vacuum Distillation first to remove the lighter unreacted guaiacol and heavier di-alkylated species.[1] The 4-tert-butyl isomer fraction (bp ~130–135°C at 2-3 mmHg) will likely solidify upon cooling.[1]

Q2: I see a persistent "shoulder" peak on my GC/HPLC. Which isomer is this?

  • Analysis: This is likely the 5-tert-butyl isomer.[1] The 4- and 5-isomers have very similar boiling points, making distillation ineffective for their separation.[1]

  • Action: You must switch to Fractional Recrystallization . The para-substituted (4-tert-butyl) isomer typically has a higher symmetry and melting point than the meta (5-tert-butyl) isomer, allowing it to crystallize out preferentially.[1]

Q3: The crystals are turning pink/red upon drying. Is my product degrading?

  • Cause: Phenolic oxidation.[3] Traces of alkaline catalyst or exposure to air while wet can cause formation of quinone methides.

  • Solution: Wash crystals with a dilute acidic solution (0.1% acetic acid in solvent) during filtration and dry under vacuum/nitrogen.

Purification Workflows

Workflow Visualization

PurificationStrategyCrudeCrude Reaction Mixture(Dark Oil/Solid)DistillationStep 1: High-Vacuum Distillation(Remove Guaiacol & Di-t-butyl)Crude->Distillation Vacuum <5 mmHgDistillateMain Fraction(Mixture of 4- & 5-isomers)Distillation->Distillate Collect 130-140°CRecrystStep 2: Fractional Recrystallization(Solvent: Hexane/Toluene)Distillate->Recryst Dissolve & CoolMotherLiqMother Liquor(Enriched in 5-isomer)Recryst->MotherLiq DrainPureCrystPure 4-tert-butyl-2-methoxyphenol(>99% Purity)Recryst->PureCryst FilterMotherLiq->Recryst Recycle (Optional)

Caption: Logical flow for isolating 4-tert-butyl-2-methoxyphenol from crude alkylation mixtures.

Detailed Protocols

Protocol A: Fractional Recrystallization (Isomer Removal)

This is the primary method for separating the 4-isomer from the 5-isomer.

ParameterSpecificationNotes
Primary Solvent n-Hexane or Petroleum Ether (60-90) Non-polar solvents favor the crystallization of the less soluble para-isomer.[1]
Co-Solvent Toluene (5-10% v/v)Add only if solubility in hexane is too low at boiling.[1]
Concentration ~1 g solute per 3-5 mL solventAdjust based on saturation at boiling.
Temperature Ramp Boiling

Room Temp

4°C

-20°C
Slow cooling is essential to prevent trapping the 5-isomer.[1]

Step-by-Step:

  • Dissolve the distilled semi-solid in the minimum amount of boiling n-hexane.

  • If the solution is colored, add activated carbon (1% w/w), boil for 5 mins, and filter hot.

  • Allow the filtrate to cool slowly to room temperature with gentle stirring. Seed crystals of pure 4-tert-butylguaiacol can accelerate this.[1]

  • Chill to 0-4°C for 4 hours.

  • Filter the white needles. Do not wash excessively , as the product is moderately soluble.

  • Validation: Check GC purity. If 5-isomer > 1%, repeat recrystallization.[1]

Protocol B: High-Vacuum Distillation (Bulk Cleanup)

Use this before crystallization if the crude is very impure.

  • Equipment: Short-path distillation head or Vigreux column.

  • Pressure: < 5 mmHg (Essential to keep temperature low and prevent decomposition).

  • Fractions:

    • Foreshot (<100°C): Unreacted Guaiacol / Solvent.

    • Main Fraction (130–140°C): Target 4-tert-butylguaiacol + Isomers.[1]

    • Residue (>160°C): Di-tert-butylguaiacol (often solidifies in the pot).

References & Validation

  • Chemical Identity & Properties:

    • Compound: 4-tert-butyl-2-methoxyphenol (4-tert-butylguaiacol).[1]

    • Melting Point: ~50–60°C (Distinct from BHA isomers which range 48-63°C depending on purity).[1]

    • Source:[1]

  • Purification Methodologies:

    • Technique: Isolation and purification of alkylguaiacols via crystallization is a standard "Green Chemistry" approach for lignin-derived monomers.[1]

    • Source: Ren, T., et al. "Isolation and purification of 4-propylguaiacol... by extraction and crystallization." Green Chemistry, 2022.

  • Synthesis & Impurity Profile:

    • Context: Friedel-Crafts alkylation of catechol/guaiacol derivatives typically yields para-isomers as major products, with ortho/meta isomers as specific impurities requiring fractional crystallization.[1]

    • Source: "Synthesis and reaction characterization of 4-tert-butylcatechol" (Analogous chemistry).[1]

Technical Support Hub: Overcoming Solubility Challenges of 4-Tert-butyl-2-methoxyphenol

[1]

Executive Summary & Chemical Profile[1][2]

4-Tert-butyl-2-methoxyphenol (CAS: 37987-27-2), often referred to as 4-tert-butylguaiacol , presents significant solubility challenges in physiological buffers due to its lipophilic nature and high LogP.[1] Unlike its isomer BHA (butylated hydroxyanisole), which is widely documented, 4-tert-butylguaiacol requires specific handling to prevent precipitation ("crashing out") during the transition from organic stock solvents to aqueous assay media.

This guide provides a validated workflow to solubilize this compound for cell culture, enzymatic screens, and analytical assays without compromising biological integrity.

Chemical Dossier
PropertyValueImplication for Assays
IUPAC Name 4-tert-butyl-2-methoxyphenolDistinct from BHA (2-tert-butyl-4-hydroxyanisole).[1][2][3][4] Verify CAS before use.[5]
CAS Number 37987-27-2Use this identifier for purchasing to avoid isomer confusion.
LogP ~3.25Highly lipophilic.[1] Partitions into lipid bilayers and plasticware.
pKa ~10.6Neutral at physiological pH (7.4).[1] Will not ionize/solubilize in standard PBS/media.
Water Solubility <1 mg/mL (Predicted)Practically insoluble in saline buffers without co-solvents.[1]

Troubleshooting Workflow: The "Solubility Rescue" Protocol

The most common failure mode is the "Flash Precipitation" effect, where adding a concentrated DMSO stock directly to cold buffer causes immediate formation of micro-crystals. These crystals may be invisible to the naked eye but will cause scattering in optical assays and inconsistent dosing in cell culture.

Phase 1: Stock Solution Preparation

Standard: 100% DMSO (Dimethyl Sulfoxide) or Ethanol. Recommendation: Use DMSO for biological assays due to lower volatility and better miscibility with water.

  • Weighing: Weigh the solid quickly; it is waxy and may be hygroscopic.

  • Dissolution: Prepare a 50 mM or 100 mM stock in anhydrous DMSO.

    • Tip: Vortex for 30 seconds. If visual particulates remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic) and store at -20°C.

Phase 2: The "Sandwich" Dilution Method

Do not dilute directly from 100% DMSO to 100% Buffer.

Step-by-Step Protocol:

  • Intermediate Dilution: Dilute your DMSO stock 1:10 into PEG-400 (Polyethylene Glycol 400).

    • Result: A 10% DMSO / 90% PEG-400 solution.[1] This "bridges" the polarity gap.

  • Warm the Buffer: Pre-warm your assay buffer (PBS or Media) to 37°C . Cold buffers accelerate precipitation.

  • Final Spiking: While vortexing the warm buffer gently, add the Intermediate Solution dropwise.

    • Target: Final DMSO concentration < 0.5% (v/v).

Phase 3: Advanced Solubilization (For High Concentrations > 50 µM)

If the standard method fails, use a carrier molecule. Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) is superior to native cyclodextrins for phenols.[1]

Protocol:

  • Prepare a 20% (w/v) SBE-β-CD solution in PBS.[1]

  • Add the DMSO stock of 4-Tert-butyl-2-methoxyphenol to this cyclodextrin solution.

  • Incubate on a shaker at 37°C for 30 minutes to allow inclusion complex formation.

  • Dilute this complex into your final assay medium.

Decision Tree: Solubilization Strategy

The following diagram illustrates the logical flow for selecting the correct solubilization method based on your assay requirements.

SolubilityStrategyStartStart: 4-Tert-butyl-2-methoxyphenol SolidStockPrepare 100 mM Stock in DMSOStart->StockTargetConcTarget Assay Concentration?Stock->TargetConcLowConc< 50 µMTargetConc->LowConcHighConc> 50 µMTargetConc->HighConcDirectDilutionDirect Dilution intoWarm Buffer (37°C)LowConc->DirectDilutionCyclodextrinUse 20% SBE-β-CD CarrierHighConc->CyclodextrinCheckPrecipPrecipitation/Cloudiness?DirectDilution->CheckPrecipSuccessProceed to AssayCheckPrecip->SuccessNoIntermediateUse PEG-400 Intermediate(1:10 Dilution)CheckPrecip->IntermediateYesIntermediate->SuccessCyclodextrin->Success

Figure 1: Decision matrix for solubilizing lipophilic phenols in aqueous assays.

Frequently Asked Questions (FAQ)

Q1: I see a faint white haze after adding the compound to my cell culture media. Is this acceptable? A: No. This "haze" indicates micro-precipitation (Tyndall effect). The effective concentration of the drug is dropping, and the crystals may cause physical toxicity to cells (lysing membranes). Action: Switch to the Cyclodextrin protocol (Phase 3) or filter the solution through a 0.22 µm PVDF filter (note: verify concentration post-filtration via HPLC, as the filter may bind the drug).

Q2: Can I use Ethanol instead of DMSO? A: Yes, Ethanol is a viable solvent, but it is more volatile. In open-well plates (96-well), ethanol evaporation can lead to "edge effects" and rapid precipitation at the air-liquid interface.[1] DMSO is preferred for long-duration assays (>2 hours).[1]

Q3: Why does the compound stick to my plastic tips? A: With a LogP of ~3.25, 4-Tert-butyl-2-methoxyphenol is highly lipophilic and adsorbs to polypropylene.[1] Action: Use Low-Retention pipette tips and glass-coated plates if possible.[1] If using standard plasticware, pre-saturate the tips by pipetting the solution up and down 3 times before the final transfer.

Q4: Is this compound the same as BHA? A: Chemically, they are isomers, but they are not identical. BHA is typically a mixture of 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole.[1] Your compound (4-tert-butyl-2-methoxyphenol) has the tert-butyl group at the 4-position and methoxy at the 2-position relative to the phenol.[1] Always verify the CAS (37987-27-2) to ensure you are using the correct isomer for your specific pathway analysis.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8456, Butylated Hydroxyanisole (Isomer Comparison). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-tert-butyl-4-methoxyphenol (Chemical Safety & Properties).[1] Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Context: Use of SBE-β-CD for lipophilic drugs). Retrieved from [Link]

  • ChemIDplus. Structure and CAS verification for 4-Tert-butyl-2-methoxyphenol (CAS 37987-27-2). Retrieved from [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 4-Tert-butyl-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of a molecule is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. 4-tert-butyl-2-methoxyphenol is a primary isomer found in Butylated Hydroxyanisole (BHA), a widely utilized antioxidant in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[1] Its antioxidant efficacy is intrinsically linked to its specific chemical structure. However, commercial BHA is often a mixture of 4-tert-butyl-2-methoxyphenol and its less active isomer, 3-tert-butyl-4-methoxyphenol. This guide provides an in-depth, multi-technique approach to definitively confirm the structure of 4-tert-butyl-2-methoxyphenol, focusing on the causality behind experimental choices and creating a self-validating analytical system.

The Isomeric Challenge: Why Specificity is Paramount

The core analytical challenge lies in distinguishing between the two principal isomers of BHA. Their identical molecular formula (C₁₁H₁₆O₂) and molecular weight (180.24 g/mol ) render basic mass spectrometry insufficient for differentiation.[2] While their functional groups are the same, the substitution pattern on the aromatic ring—the relative positions of the hydroxyl, methoxy, and tert-butyl groups—critically alters their chemical and biological properties. Relying on a single analytical technique can lead to ambiguity; therefore, a synergistic application of advanced spectroscopic methods is essential for conclusive identification.

Caption: Chemical structures of the two primary BHA isomers.

An Integrated Workflow for Structural Elucidation

Spectroscopic_Workflow Sample Sample Preparation (Dissolution in Deuterated Solvent) MS Mass Spectrometry (MS) - Molecular Formula Sample->MS FTIR FT-IR Spectroscopy - Functional Groups Sample->FTIR UVVis UV-Vis Spectroscopy - Conjugated System Sample->UVVis NMR NMR Spectroscopy - Connectivity & Isomer ID Sample->NMR Conclusion Integrated Data Analysis & Structural Confirmation MS->Conclusion FTIR->Conclusion UVVis->Conclusion OneD_NMR 1D NMR (¹H, ¹³C) - Basic Framework NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) - Definitive Connectivity OneD_NMR->TwoD_NMR TwoD_NMR->Conclusion

Caption: Integrated workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping its carbon-hydrogen framework.[3] For distinguishing isomers like those in BHA, two-dimensional (2D) NMR techniques are indispensable.[4][5]

¹H and ¹³C NMR: Assembling the Fragments

One-dimensional NMR provides the initial blueprint of the molecule.

  • ¹H NMR: Identifies the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and neighboring protons (spin-spin splitting). For 4-tert-butyl-2-methoxyphenol, we expect distinct signals for the hydroxyl, methoxy, tert-butyl, and three aromatic protons.

  • ¹³C NMR: Reveals the number of unique carbon environments. The molecule possesses 11 carbon atoms, but due to the symmetry of the tert-butyl group, fewer than 11 signals are expected.

Experimental Protocol: 1D NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer's probe.[6] The instrument is typically a 400 MHz or higher field magnet for good resolution.

  • Acquisition: Acquire the ¹H spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a high signal-to-noise ratio. Subsequently, acquire the ¹³C spectrum.

  • Processing: The resulting Free Induction Decay (FID) is processed via Fourier transform, followed by phase and baseline correction to yield the final spectrum.

2D NMR: The Definitive Confirmation

While 1D NMR suggests the structure, 2D NMR confirms the exact placement of the substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for isomer differentiation. It reveals correlations between protons and carbons that are separated by two or three bonds. For 4-tert-butyl-2-methoxyphenol, the key correlations are:

    • The 9 equivalent protons of the tert-butyl group will show a correlation to the aromatic carbon at position 4 (C4 ) and the adjacent carbons (C3 and C5 ).

    • The 3 protons of the methoxy group will show a correlation to the aromatic carbon at position 2 (C2 ). These specific long-range correlations are unique to this isomer and impossible for the 3-tert-butyl-4-methoxyphenol structure.

HMBC_Correlations a tBu_H t-Bu Protons C4 C4 tBu_H->C4 ³JHC MeO_H Methoxy Protons C2 C2 MeO_H->C2 ³JHC

Caption: Key HMBC correlations confirming the 4-tert-butyl-2-methoxyphenol structure.

Predicted NMR Data Summary
Technique Assignment Expected Chemical Shift (δ, ppm) Key Correlations / Multiplicity
¹H NMR -C(CH ₃)₃~1.4Singlet (s)
-OCH~3.8Singlet (s)
-OH 5.0 - 6.0 (variable)Broad Singlet, D₂O exchangeable[7]
Ar-H 6.7 - 7.0Doublets (d) and Doublet of Doublets (dd)
¹³C NMR -C (CH₃)₃~35
-C(C H₃)₃~30
-OC H₃~56
Ar-C 110 - 150
HMBC t-Bu ProtonsCorrelates to C3, C4, C5
Methoxy ProtonsCorrelates to C2

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Vibrational Bands

The FT-IR spectrum of 4-tert-butyl-2-methoxyphenol will exhibit characteristic absorption bands corresponding to its functional groups:

  • O-H Stretch (Phenolic): A strong, broad band around 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

  • C-H Stretch (Aliphatic): Sharp bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) corresponding to the tert-butyl and methoxy groups.

  • C-H Stretch (Aromatic): Weaker, sharp bands just above 3000 cm⁻¹ (~3010-3100 cm⁻¹).

  • C=C Stretch (Aromatic Ring): Medium to strong bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether & Phenol): Strong, distinct bands in the 1000-1300 cm⁻¹ region.

While these bands confirm the presence of the necessary functional groups, the "fingerprint region" (< 1500 cm⁻¹) contains a complex pattern of absorptions unique to the entire molecule's structure. This region can help differentiate isomers, though interpretation can be challenging without a reference standard.

Experimental Protocol: FT-IR-ATR
  • Background Scan: Record a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.[6]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted FT-IR Data Summary
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3010 - 3100Medium-Weak
C-H Stretch (Aliphatic)2850 - 2960Strong
C=C Stretch (Aromatic)1450 - 1600Medium-Strong
C-O Stretch (Ether/Phenol)1000 - 1300Strong

Mass Spectrometry (MS) and UV-Visible Spectroscopy: Corroborative Evidence

While not the primary tools for isomer differentiation in this case, MS and UV-Vis provide crucial corroborative data that support the overall structural assignment.

Mass Spectrometry

MS provides the molecular weight and information about the molecule's fragmentation pattern.

  • Molecular Ion (M⁺): High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition as C₁₁H₁₆O₂ by providing a highly accurate mass measurement (monoisotopic mass: 180.115 g/mol ).[8]

  • Fragmentation: A characteristic and prominent peak is expected at m/z 165, corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety to form a stable carbocation.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol) is introduced into the instrument, often via direct infusion or a GC inlet.

  • Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, generating the mass spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the aromatic ring. The position of the absorption maximum (λmax) is sensitive to the substituents on the ring. For 2-tert-butyl-4-methoxyphenol dissolved in carbon tetrachloride, an absorption maximum has been reported at 292 nm.[9] While the isomer would also absorb in this region, its λmax and molar absorptivity may differ slightly, providing another point of comparison if a pure standard of the alternative isomer is available.

Conclusion: A Triad of Trustworthiness, Expertise, and Authoritative Grounding

The definitive structural confirmation of 4-tert-butyl-2-methoxyphenol is achieved not by a single "magic bullet" technique, but through the logical and systematic integration of data from multiple advanced spectroscopic methods. Mass spectrometry confirms the molecular formula, and FT-IR validates the presence of the required functional groups. However, it is the unparalleled detail provided by NMR spectroscopy, particularly 2D HMBC, that unambiguously establishes the connectivity and substitution pattern, allowing for the confident differentiation from its 3-tert-butyl isomer. This multi-faceted, self-validating approach ensures the scientific integrity required for research, development, and quality control in the pharmaceutical and chemical industries.

References

  • ECHA. tert-butyl-4-methoxyphenol - Substance Information. European Chemicals Agency. [Link]

  • Long, D. R., & Neuzil, R. W. (1956). Determination of 4-Methoxyphenol in 2-tert-Butyl-4-methoxyphenol by Partition Chromatography and Ultraviolet Spectroscopy. Analytical Chemistry, 28(7), 1198-1200. [Link]

  • SIELC Technologies. (2018). 2-tert-Butyl-4-methoxyphenol. [Link]

  • Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Royal Society of Chemistry. (2020). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Analyst. [Link]

  • ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?[Link]

  • University of Notre Dame. (2022). Organic Structure Elucidation Workbook. [Link]

  • ResearchGate. (n.d.). Comparison of Fourier-transform infrared (FTIR) spectra of pure sample...[Link]

  • NIH National Library of Medicine. (2024). Understanding isotopes, isomers, and isobars in mass spectrometry. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of a pure active compound (2, 4 DTBP). [Link]

  • MassBank. (2008). Methoxyphenols. [Link]

  • Thieme. (2006). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

  • The Automated Topology Builder. (n.d.). 4-tert-Butylphenol. [Link]

  • Scholars' Mine. (2025). Utilization of FTIR-ATR for material characterization and forensic analysis. [Link]

  • ContaminantDB. (2016). 2-tert-Butyl-4-methoxyphenol (CHEM017617). [Link]

  • NIST WebBook. (n.d.). Phenol, 4-ethyl-2-methoxy-. [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

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A comparative investigation of the biological activities of 4-Tert-butyl-2-methoxyphenol isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Investigation of the Biological Activities of 4-Tert-butyl-2-methoxyphenol Isomers[1]

Content Type: Comparative Technical Guide Target Audience: Researchers, Medicinal Chemists, and Toxicology Scientists

Executive Summary & Structural Context

The biological activity of tert-butyl methoxyphenols is strictly governed by the positional arrangement of the hydroxyl (-OH), methoxy (-OMe), and tert-butyl (-tBu) groups. This guide investigates the distinct pharmacological and toxicological profiles of 4-tert-butyl-2-methoxyphenol (4-tert-butylguaiacol) versus its commercially dominant isomers, 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol (collectively known as Butylated Hydroxyanisole, or BHA).

While BHA is a celebrated food-grade antioxidant, the 4-tert-butyl-2-methoxyphenol isomer exhibits distinct reactivity, primarily driven by its "guaiacol" motif (ortho-methoxy phenol), which predisposes it to oxidative dimerization rather than stable radical formation.

Isomer Identification & Nomenclature
Common NameIUPAC NameStructure TypeKey Characteristic
4-TB-Guaiacol 4-tert-butyl-2-methoxyphenolGuaiacol (o-methoxy)High susceptibility to enzymatic dimerization; sensitizer potential.
2-BHA 2-tert-butyl-4-methoxyphenolAnisole (p-methoxy)Major BHA isomer. Sterically hindered phenol; stable antioxidant.
3-BHA 3-tert-butyl-4-methoxyphenolAnisole (p-methoxy)Minor BHA isomer. Less sterically hindered; faster metabolism.

Comparative Biological Activity Analysis

Antioxidant Mechanisms: Radical Stability vs. Coupling

The core difference between these isomers lies in the fate of the phenoxy radical formed after scavenging a reactive oxygen species (ROS).

  • BHA (Anisole Isomers): The tert-butyl group (especially in the 2-position) provides steric hindrance, protecting the phenoxy radical from rapid further reaction. The para-methoxy group donates electron density, stabilizing the radical via resonance. This allows BHA to act as a "chain-breaking" antioxidant.

  • 4-TB-Guaiacol (Guaiacol Isomer): The ortho-methoxy group facilitates hydrogen bonding with the phenolic hydrogen but also activates the ring for oxidative coupling. Upon oxidation (e.g., by peroxidases or laccases), the resulting radical is less stable and prone to C-C coupling , forming dimers (e.g., 6,6'-dehydrodimer). This reduces its efficacy as a sustained antioxidant and can lead to pro-oxidant polymer formation in biological systems.

Figure 1: Oxidative Pathways of Tert-butyl Methoxyphenol Isomers

AntioxidantPathways Start_BHA 2-BHA (Anisole Type) Radical_BHA Stable Phenoxy Radical (Sterically Hindered) Start_BHA->Radical_BHA -H• (ROS Scavenging) Start_Guaiacol 4-TB-Guaiacol (Guaiacol Type) Radical_Guaiacol Reactive Phenoxy Radical (Ortho-activated) Start_Guaiacol->Radical_Guaiacol -H• (Enzymatic/ROS) Outcome_BHA Radical Quenching (Chain Breaking) Radical_BHA->Outcome_BHA Resonance Stabilization Outcome_Guaiacol Oxidative Coupling (Dimerization/Polymerization) Radical_Guaiacol->Outcome_Guaiacol C-C Bond Formation (6,6'-Dehydrodimer)

Caption: Divergent oxidative fates: BHA forms stable radicals for antioxidant protection, while 4-TB-Guaiacol undergoes polymerization.

Cytotoxicity and Enzymatic Interaction
  • BHA: Extensive toxicology data exists.[2] It is generally safe at low doses but exhibits tumor-promoting activity in rodent forestomachs at high doses, linked to metabolite-induced cytotoxicity (tert-butylquinone).

  • 4-TB-Guaiacol: Biological evaluation in lignin-degrading enzyme studies (Laccase/Peroxidase) shows it acts as a substrate for oxidative enzymes, leading to rapid consumption and polymerization.[3] This reactivity suggests a higher potential for contact sensitization (haptenization of skin proteins) compared to the sterically shielded BHA. In cytotoxicity assays involving quinone generation, guaiacol derivatives often show lower direct cytotoxicity than simple quinones but can induce oxidative stress via redox cycling.

Experimental Protocols

To objectively compare these isomers, the following standardized protocols are recommended. These assays differentiate between simple radical scavenging and biological cytotoxicity.

Protocol A: Differential DPPH Radical Scavenging Assay

Purpose: To quantify the kinetic difference in hydrogen atom transfer (HAT) between the sterically hindered BHA and the accessible 4-TB-Guaiacol.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in methanol).

  • Test compounds: 2-BHA, 4-TB-Guaiacol (10–100 µM).

  • Positive Control: Ascorbic Acid.

Workflow:

  • Preparation: Dissolve isomers in methanol to create a 1 mM stock. Prepare serial dilutions (10, 20, 40, 60, 80, 100 µM).

  • Reaction: In a 96-well plate, mix 20 µL of sample with 180 µL of DPPH solution.

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    Note: 4-TB-Guaiacol often shows a slower initial rate but higher total stoichiometry if polymerization occurs.
    
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Purpose: To assess cellular toxicity in fibroblast (L929) or keratinocyte (HaCaT) lines, relevant for topical applications.

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with isomers (0–500 µM) dissolved in DMSO (final DMSO < 0.1%).

  • Exposure: Incubate for 24 hours .

  • MTT Addition: Add 20 µL MTT (5 mg/mL) to each well; incubate for 4h at 37°C.

  • Solubilization: Remove medium, add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm .

  • Analysis: Calculate

    
    . Expect BHA to show higher 
    
    
    
    (lower toxicity) than 4-TB-Guaiacol due to metabolic stability.

Summary of Key Differences

Feature4-Tert-butyl-2-methoxyphenol2-Tert-butyl-4-methoxyphenol (BHA)
Primary Use Chemical intermediate, monomerFood antioxidant, cosmetic preservative
Radical Scavenging Moderate; prone to couplingHigh; forms stable radical
Enzymatic Substrate High affinity for Laccase/PeroxidaseLow affinity (Steric hindrance)
Metabolic Fate Dimerization (Dehydrodimers)O-demethylation, Quinone formation
Toxicology Profile Potential Sensitizer (Guaiacol class)Low acute toxicity; High dose carcinogen

References

  • National Toxicology Program (NTP). (1991). Toxicology and Carcinogenesis Studies of Butylated Hydroxyanisole (CAS No. 25013-16-5). NTP TR 384. Link

  • Gierer, J., & Imsgard, F. (1977).[4] Studies on the autoxidation of tert-butyl-substituted phenols in alkaline media: Reactions of 4-tert-butylguaiacol. Acta Chemica Scandinavica, 31b, 537-545. Link

  • Tien, M., & Kirk, T. K. (1983). Lignin-degrading enzyme from Phanerochaete chrysosporium: Purification, characterization, and catalytic properties of a unique H2O2-requiring oxygenase.[5] Proceedings of the National Academy of Sciences, 81(8), 2280-2284. (Demonstrates 4-tert-butylguaiacol dimerization). Link

  • PubChem. (2024). Compound Summary: 2-tert-Butyl-4-methoxyphenol.[1][6][7] National Library of Medicine. Link

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Assessing Potential Cross-Reactivity of 4-Tert-butyl-2-methoxyphenol in Immunological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge with Phenolic Compounds in Immunoassays

Phenolic compounds are known to interfere with immunoassays, potentially leading to false-positive results.[1] This interference can stem from several mechanisms, including non-specific binding to assay components and cross-reactivity with antibodies. The structural similarity of some phenolic compounds to the target analyte's epitope can result in the antibody binding to the interfering compound, generating a signal in the absence of the true analyte. This is a critical consideration for researchers using BHA or its components as antioxidants in their experimental systems, as it can compromise the validity of their immunoassay data.

A Phased Approach to Assessing Cross-Reactivity

A systematic, multi-phased approach is essential to rigorously evaluate the potential for cross-reactivity of 4-Tert-butyl-2-methoxyphenol. This process should begin with a foundational screening assay, followed by confirmatory and orthogonal methods to ensure the validity of the findings.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmatory Analysis cluster_2 Phase 3: Orthogonal Methods a Competitive ELISA b Direct & Indirect ELISA a->b Confirm initial findings c Western Blot d Alternative Antioxidant Assay (e.g., ORAC, HORAC) b->d Validate with non-immunoassay method G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection a Protein Lysate b SDS-PAGE a->b c Membrane Transfer b->c d Blocking c->d e Primary Antibody Incubation (with/without test compound) d->e f Secondary Antibody Incubation e->f g Detection f->g

Caption: Key steps in a Western Blot workflow for assessing compound interference.

Phase 3: Orthogonal Methods and Alternative Compounds

To build a robust case for or against the interference of 4-Tert-butyl-2-methoxyphenol, it is essential to employ an orthogonal method that does not rely on antibody-antigen interactions. Additionally, comparing its performance to structurally dissimilar antioxidants can provide valuable context and identify suitable alternatives for your experimental system.

Alternative Antioxidant Assays

Assays such as the Oxygen Radical Absorbance Capacity (ORAC) or Hydroxyl Radical Antioxidant Capacity (HORAC) can be used to confirm the antioxidant properties of 4-Tert-butyl-2-methoxyphenol in a system that is not susceptible to immunoassay-specific interference.

Comparison with Alternative Antioxidants

Several alternative antioxidants with different chemical structures are available and may be more compatible with immunological assays.

AntioxidantChemical ClassPotential for Immunoassay Interference
4-Tert-butyl-2-methoxyphenol (BHA) PhenolicHigh, due to potential for antibody cross-reactivity. [1]
Trolox Vitamin E analogLower, structurally distinct from many biological analytes.
Ascorbic Acid (Vitamin C) Organic AcidCan interfere with assays using peroxidase-based detection. [2][3][4][5][6]
Catechins/Epicatechins FlavonoidsModerate, as they are also phenolic compounds, but have been used in mAb production cultures. [7]

Mitigation Strategies for Potential Interference

If 4-Tert-butyl-2-methoxyphenol is found to interfere with your assay, several strategies can be employed to mitigate its effects:

  • Sample Dilution: Diluting the sample can reduce the concentration of the interfering compound to a level that no longer affects the assay. [8]* Matrix-Matched Calibrators: Preparing standard curves in a matrix that closely resembles the sample matrix, including the presence of the antioxidant, can help to normalize for its effects. [9]* Alternative Assay Formats: Switching to a different immunoassay format that is less susceptible to interference from small molecules may be necessary.

  • Use of Alternative Antioxidants: If interference cannot be overcome, switching to a structurally dissimilar antioxidant with demonstrated low interference is the most robust solution.

Conclusion and Recommendations

The potential for 4-Tert-butyl-2-methoxyphenol to cross-react in immunological assays is a valid concern for researchers aiming for the highest standards of data integrity. The systematic approach outlined in this guide, from initial screening with competitive ELISA to confirmatory analysis with Western Blot and the use of orthogonal methods, provides a comprehensive framework for assessing this risk.

For applications requiring the use of an antioxidant in conjunction with immunological assays, we recommend a thorough validation of 4-Tert-butyl-2-methoxyphenol's compatibility. In instances where interference is detected, the use of a structurally dissimilar alternative, such as Trolox, should be considered. By proactively assessing and mitigating potential cross-reactivity, researchers can ensure the accuracy and reliability of their immunoassay data, leading to more robust and reproducible scientific outcomes.

References

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  • ResearchGate. (2024). Can I use antibody used for ELISA in western blot?. Retrieved from [Link]

  • Advansta. (n.d.). Advansta's Step-by-Step Guide to Western Blots. Retrieved from [Link]

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  • Wang, C., Xia, J., Wang, C., & Cui, Y. (2018). Matrix Effect Study and Immunoassay Detection Using Electrolyte-Gated Graphene Biosensor. Sensors (Basel, Switzerland), 18(3), 949.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.